Mocravimod
Description
Properties
IUPAC Name |
2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINUNQPYJGJCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965173 | |
| Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509092-16-4, 509088-69-1 | |
| Record name | KRP-203 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509092164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOCRAVIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71GCJ0HLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Sphingosine-1-Phosphate (S1P) Receptor Modulation in Graft-versus-Host Disease: A Technical Guide
Abstract
Graft-versus-host disease (GVHD) remains a principal cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1] A critical step in the pathophysiology of acute GVHD is the migration of alloreactive donor T-cells from secondary lymphoid organs (SLOs) to target tissues.[2] Sphingosine-1-phosphate (S1P) receptor signaling is a master regulator of lymphocyte trafficking, making it a highly attractive therapeutic target for GVHD prophylaxis. This technical guide provides an in-depth review of the S1P signaling axis, the mechanism of action of S1P receptor modulators, and a summary of the preclinical and clinical evidence supporting their use in GVHD. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals.
The Sphingosine-1-Phosphate (S1P) Signaling Axis
The trafficking of lymphocytes is not a random process; it is a highly orchestrated system governed by chemotactic gradients. The sphingosine-1-phosphate (S1P) gradient is chief among these guiding signals. S1P is a bioactive lysophospholipid metabolite with high concentrations in blood and lymph and low concentrations within lymphoid organs like the thymus and lymph nodes.[2] This differential gradient is essential for directing the egress of T-cells and B-cells from lymphoid tissues into circulation.[2]
The effects of S1P are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[3] In the context of lymphocyte trafficking, the S1P₁ receptor is paramount. T-cells upregulate S1P₁ to sense the S1P gradient, which provides the crucial signal for them to exit the lymph node and enter circulation.
Diagram 1. Simplified S1P signaling pathway for T-cell egress from lymph nodes.
Mechanism of S1P Receptor Modulators in GVHD
S1P receptor modulators, such as fingolimod (FTY720) and its more selective successors, are functional antagonists of the S1P₁ receptor. Although they initially act as agonists, their binding to the S1P₁ receptor leads to its internalization and degradation. This renders the lymphocyte "blind" to the S1P gradient, preventing its egress from the lymph node. The resulting sequestration of T-cells, particularly naive and central memory T-cells, within SLOs prevents them from trafficking to GVHD target organs like the skin, liver, and gastrointestinal tract. This lymphocyte entrapment is the primary mechanism by which these agents prevent the initiation and progression of GVHD.
Importantly, this sequestration can separate GVHD from the beneficial graft-versus-leukemia (GVL) effect. Since malignant cells often reside in lymphoid tissues, concentrating donor T-cells in these areas may preserve or even enhance their anti-tumor activity.
Diagram 2. S1P modulators block T-cell egress, preventing infiltration of GVHD organs.
Preclinical Evidence for S1P Modulation in GVHD
Murine models are the cornerstone of preclinical GVHD research, providing critical insights into pathogenesis and therapeutic efficacy. The most common models involve the transplantation of bone marrow and T-cells (often from splenocytes) from a donor strain into a lethally irradiated mismatched recipient strain.
Efficacy of S1P Modulators in Murine Models
Numerous studies have demonstrated the potent efficacy of S1P receptor modulators in preventing acute GVHD in various mouse models. Treatment with these agents consistently leads to improved survival, reduced clinical GVHD scores, and decreased histopathological damage in target organs.
Table 1: Summary of Quantitative Data from Preclinical Murine GVHD Studies
| Compound | Mouse Model (Donor→Recipient) | Key Efficacy Outcomes | Citation(s) |
|---|---|---|---|
| KRP203 (Mocravimod) | C57BL/6→BALB/c | Prolonged survival and reduced GI tract injury. | |
| B10.D2→BALB/c | Significantly reduced chronic GVHD skin scores and preserved lachrymal secretion. | ||
| CYM-5442 | C57BL/6→BALB/c | Significantly prolonged survival (p<0.0001) and reduced GVHD scores (p<0.01). Reduced macrophage infiltration in target organs. |
| Fingolimod (FTY720) | Multiple Models | Efficiently prevents acute disease in preclinical models. | |
Key Experimental Protocols
Reproducible and well-defined protocols are essential for evaluating potential GVHD therapies. Below are detailed methodologies for common procedures in preclinical GVHD research.
Protocol 1: Murine Model of Acute GVHD
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Recipient Preparation: 8- to 12-week-old recipient mice (e.g., BALB/c, B6D2F1) are conditioned with lethal total body irradiation, typically a single dose of 9.5-10 Gy.
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Donor Cell Preparation:
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Bone marrow (BM) is harvested from the femurs and tibias of donor mice (e.g., C57BL/6). T-cells are depleted from the BM graft to prevent uncontrolled GVHD induction.
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Splenocytes are harvested by mechanical dissociation of spleens, followed by red blood cell lysis. These serve as the source of alloreactive T-cells.
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Transplantation: Within 24 hours of irradiation, recipient mice receive an intravenous (e.g., retro-orbital) infusion of donor cells. A typical cell dose is 5-10 x 10⁶ T-cell depleted BM cells co-infused with a defined number of splenocytes or purified T-cells (e.g., 2 x 10⁶ CD3⁺ T-cells).
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Drug Administration: The S1P receptor modulator (e.g., KRP203 at 3 mg/kg) or vehicle control is administered, often starting one day before transplantation and continuing for a defined period (e.g., daily until day +21 or +42).
Diagram 3. A representative workflow for testing S1P modulators in murine GVHD.
Protocol 2: Clinical GVHD Scoring in Mice A standardized scoring system is used to assess GVHD severity clinically. Mice are monitored daily or every other day and scored for multiple parameters. A composite score is generated by summing the individual scores.
Table 2: Representative Murine GVHD Clinical Scoring System
| Parameter | Score 0 | Score 1 | Score 2 |
|---|---|---|---|
| Weight Loss | <10% change | 10-25% change | >25% change |
| Posture | Normal | Hunching at rest | Hunching impairs movement |
| Fur Texture | Normal | Mild to moderate ruffling | Severe ruffling, poor grooming |
| Skin Integrity | Normal | Scaling of paws/tail | Obvious areas of denuded skin |
| Activity | Normal | Mildly decreased | Stationary unless stimulated |
Source: Adapted from multiple sources.
Protocol 3: Immunophenotyping by Flow Cytometry Flow cytometry is critical for analyzing the trafficking and phenotype of immune cell subsets in GVHD.
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Sample Collection: Peripheral blood, spleens, lymph nodes, and target organs (liver, lungs, intestine) are collected at specified time points post-transplant.
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Cell Preparation: Single-cell suspensions are prepared from tissues. Erythrocytes in blood and spleen samples are lysed.
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Staining: Cells are stained with a panel of fluorescently-conjugated monoclonal antibodies to identify specific cell populations. A viability dye is included to exclude dead cells.
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Common T-Cell Panel Markers:
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Lineage: CD3, CD4, CD8
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Donor/Host Chimerism: CD45.1, CD45.2 (or other congenic markers)
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Activation/Memory: CD44, CD62L, CD69, CD25
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Homing Receptors: α4β7 integrin, CCR6
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Regulatory T-cells (Tregs): CD25, FoxP3 (requires intracellular staining)
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Data Acquisition and Analysis: Stained cells are analyzed on a multi-parameter flow cytometer. Gating strategies are employed to quantify the frequency and absolute number of specific T-cell subsets in different tissues.
Clinical Development of S1P Modulators for GVHD
The compelling preclinical data has prompted the clinical investigation of S1P receptor modulators for GVHD prophylaxis in patients undergoing allo-HSCT.
This compound (KRP203): this compound is a selective S1P₁ receptor modulator that has been evaluated in a Phase 1b/2a clinical trial (NCT01830010). The study assessed the safety and tolerability of adding this compound to standard GVHD prophylaxis regimens. Results showed that this compound was safe and well-tolerated, effectively reduced peripheral lymphocyte counts, and had no negative impact on engraftment. Clinically relevant acute GVHD (Grade II-IV) events were slightly lower in the this compound group compared to controls. These promising results support further investigation in larger, pivotal trials.
Fingolimod (FTY720): While most widely known for its approval in multiple sclerosis, there is clinical evidence for fingolimod's utility in GVHD. A case report detailed the successful treatment of a patient with severe, refractory central nervous system (CNS) GVHD using fingolimod. The treatment resulted in the resolution of neurological symptoms and was well-tolerated. Flow cytometry analysis of the patient's peripheral blood confirmed the expected immunomodulatory effects, including lymphopenia and shifts in T- and B-cell subset proportions.
Other Modulators: Preclinical studies suggest that other S1P modulators, such as ozanimod, may also hold promise for attenuating acute GVHD. However, a Phase 2 trial investigating ponesimod for chronic GVHD was terminated.
Table 3: Summary of Clinical Data for S1P Modulators in GVHD
| Compound | Study Phase / Type | Patient Population | Key Outcomes | Citation(s) |
|---|---|---|---|---|
| This compound (KRP203) | Phase 1b/2a (NCT01830010) | Hematological malignancies undergoing allo-HSCT | Safe and well-tolerated; significant reduction in circulating lymphocytes; no negative impact on engraftment; slightly lower rates of Grade II-IV aGVHD. |
| Fingolimod (FTY720) | Case Report | Severe, refractory CNS GVHD | Successful resolution of neurological symptoms; steroid-sparing effect; observed lymphopenia and changes in lymphocyte subsets. | |
Conclusion and Future Directions
Modulation of the S1P-S1P₁ receptor axis is a potent and clinically validated strategy for controlling lymphocyte trafficking. By sequestering alloreactive T-cells within secondary lymphoid organs, S1P receptor modulators effectively prevent their migration to and subsequent destruction of GVHD target tissues. Robust preclinical data across multiple models and emerging clinical evidence support the continued development of this drug class for GVHD prophylaxis.
Future research will likely focus on optimizing the therapeutic window to maximally inhibit GVHD while preserving the crucial GVL effect. The development of next-generation modulators with increased receptor selectivity and refined pharmacokinetic profiles may offer improved safety and efficacy. Ultimately, targeting lymphocyte trafficking with S1P receptor modulators represents one of the most promising new approaches to improving outcomes for patients undergoing allogeneic stem cell transplantation.
References
- 1. Mouse models of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Signaling and Its Pharmacological Modulation in Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate Receptor-1 Agonist Averts the De Novo Generation of Autoreactive T-cells in Murine Acute Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
Mocravimod's Effect on Lymphocyte Egress from Lymph Nodes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mocravimod (formerly KRP203) is a synthetic, orally available sphingosine-1-phosphate receptor (S1PR) modulator that has demonstrated significant effects on lymphocyte trafficking. By acting as a functional antagonist at the S1P receptor subtype 1 (S1P1), this compound effectively sequesters lymphocytes within lymph nodes and other secondary lymphoid organs, leading to a profound but reversible reduction in peripheral blood lymphocyte counts. This mechanism of action underlies its investigation for the treatment of various autoimmune diseases and, more recently, in the context of hematological malignancies and allogeneic hematopoietic stem cell transplantation (allo-HSCT). This guide provides a comprehensive overview of the core mechanism, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in understanding this compound's impact on lymphocyte egress.
Core Mechanism of Action: Modulation of S1P Receptor Signaling
This compound is a prodrug that is phosphorylated in vivo to its active metabolite, this compound-phosphate. This active moiety is a potent agonist at the S1P1 receptor. The egress of lymphocytes from secondary lymphoid organs is a process critically dependent on the chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes express S1P1, and upon binding to S1P, this receptor signals for their migration out of the lymph nodes.
This compound-phosphate, by binding to S1P1, initially acts as an agonist but subsequently leads to the internalization and degradation of the receptor.[1] This downregulation of S1P1 on the lymphocyte surface renders the cells unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and preventing their egress into the circulation.[2][3] This sequestration of lymphocytes is the primary mechanism by which this compound exerts its immunomodulatory effects.
Notably, this process does not impair the effector functions of the sequestered T cells.[2][4] In preclinical models, this compound has been shown to maintain graft-versus-leukemia (GVL) activity while reducing graft-versus-host disease (GVHD), a key differentiator from traditional immunosuppressants.
Below is a diagram illustrating the signaling pathway of lymphocyte egress and its modulation by this compound.
Quantitative Data on Lymphocyte Reduction
Clinical and preclinical studies have consistently demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts following this compound administration. The effect is more pronounced on T cells, particularly the CD4+ subset, compared to other lymphocyte populations.
Table 1: Summary of Peripheral Blood Lymphocyte Count Reduction in Clinical Trials
| Study Identifier | Dose of this compound | Patient Population | Key Findings on Lymphocyte Counts | Reference |
| NCT01830010 (Phase 1b/2a) | 1 mg or 3 mg daily | Hematological malignancies undergoing allo-HSCT | - Significant reduction in circulating lymphocyte numbers. - CD4+ T cells were more sensitive to treatment than CD8+ T cells. | |
| Drug-Drug Interaction Study | 3 mg single dose | Healthy Volunteers | - Lymphocyte count decreases were reported in 76% of subjects (with itraconazole) and 43% (with cyclosporin). |
Table 2: T-Cell Accumulation in Bone Marrow
| Study Identifier | Dose of this compound | Patient Population | Key Findings on Bone Marrow T-Cells | Reference |
| NCT01830010 (Phase 1b/2a) | 3 mg daily | Hematological malignancies undergoing allo-HSCT | - Accumulation of CD3+ T cells in the bone marrow at day 30 and 90 post-transplant compared to controls. - The effect was more pronounced for CD4+ T cells than for CD8+ T cells. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound on lymphocyte trafficking.
S1P Receptor Binding Assay
This assay is crucial for determining the binding affinity of this compound-phosphate to S1P receptor subtypes. A competitive radioligand binding assay is a standard method.
Objective: To determine the inhibitory constant (Ki) of this compound-phosphate for S1P receptors.
Materials:
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Cell membranes expressing recombinant human S1P receptors (S1P1, S1P2, S1P3, S1P4, S1P5)
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Radioligand (e.g., [³²P]S1P or a tritiated S1P receptor agonist)
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This compound-phosphate (test compound)
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Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5)
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96-well filter plates
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Scintillation counter
Protocol:
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Compound Preparation: Prepare serial dilutions of this compound-phosphate in assay buffer.
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Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound-phosphate or vehicle control.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
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Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from unbound radioligand.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of this compound-phosphate. Calculate the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Flow Cytometry for Peripheral Blood Lymphocyte Subsets
Flow cytometry is the standard method for quantifying different lymphocyte populations in peripheral blood.
Objective: To quantify the absolute counts and percentages of T cells (CD4+ and CD8+), B cells, and NK cells in whole blood.
Materials:
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Whole blood collected in anticoagulant-containing tubes (e.g., EDTA)
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Fluorochrome-conjugated monoclonal antibodies against: CD45, CD3, CD4, CD8, CD19, CD56
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Red blood cell lysis buffer
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Flow cytometer
Protocol:
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Sample Preparation: Aliquot a defined volume of whole blood into flow cytometry tubes.
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Antibody Staining: Add the cocktail of fluorochrome-conjugated antibodies to the blood and incubate in the dark at room temperature for 15-30 minutes.
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RBC Lysis: Add red blood cell lysis buffer and incubate for the recommended time to lyse erythrocytes.
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Washing: Centrifuge the samples, discard the supernatant, and wash the cell pellet with a suitable buffer (e.g., PBS with 1% BSA).
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Acquisition: Resuspend the cells in buffer and acquire the samples on a flow cytometer.
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Data Analysis:
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Gate on the lymphocyte population based on forward and side scatter properties and CD45 expression.
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From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).
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Within the T cell population, differentiate CD4+ and CD8+ subsets.
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Calculate the percentage and absolute count of each population.
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Immunohistochemistry for T-Cell Infiltration in Bone Marrow
Immunohistochemistry (IHC) allows for the visualization and quantification of T cells within the tissue context of the bone marrow.
Objective: To identify and quantify CD3+, CD4+, and CD8+ T cells in bone marrow biopsies.
Materials:
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Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections
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Primary antibodies against CD3, CD4, and CD8
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Secondary antibodies conjugated to a detection enzyme (e.g., HRP)
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Chromogen substrate (e.g., DAB)
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Hematoxylin for counterstaining
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Microscope and image analysis software
Protocol:
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Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.
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Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.
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Blocking: Block endogenous peroxidase activity and non-specific protein binding.
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Primary Antibody Incubation: Incubate the sections with the primary antibodies against CD3, CD4, or CD8 overnight at 4°C.
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Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the chromogen substrate to visualize the antibody binding (typically a brown precipitate).
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Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
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Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
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Analysis: Examine the slides under a microscope. The number of positively stained cells can be quantified manually or using image analysis software.
Conclusion
This compound's mechanism of action, centered on the sequestration of lymphocytes in secondary lymphoid organs, represents a targeted approach to immunomodulation. The quantitative data from clinical and preclinical studies confirm its potent effect on reducing peripheral lymphocyte counts, particularly CD4+ T cells, while promoting T-cell accumulation in the bone marrow. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other S1PR modulators. Further research to delineate the precise binding affinities for all S1P receptor subtypes and to quantify the effects on a broader range of lymphocyte subsets will enhance our understanding of this promising therapeutic agent.
References
- 1. This compound, a S1P receptor modulator, increases T cell counts in bone marrow biopsies from patients undergoing allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Preserving the Edge: Mocravimod's Efficacy in Preclinical Graft-versus-Leukemia Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Allogeneic hematopoietic stem cell transplantation (allo-HSCT) stands as a potentially curative therapy for a multitude of hematological malignancies. A cornerstone of its success lies in the graft-versus-leukemia (GvL) effect, where donor-derived T cells recognize and eliminate residual cancer cells in the recipient. However, this powerful anti-tumor response is often perilously linked with graft-versus-host disease (GvHD), a life-threatening complication arising from donor T-cell attack on healthy recipient tissues. The development of therapeutic agents that can uncouple GvL from GvHD is a paramount goal in transplantation medicine. Mocravimod (KRP-203), a novel sphingosine-1-phosphate receptor (S1PR) modulator, has emerged as a promising candidate in this arena. This technical guide synthesizes the key preclinical data demonstrating this compound's ability to preserve the GvL effect while mitigating GvHD, providing a detailed overview of the experimental models, protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
Mechanism of Action: T-Cell Sequestration and Maintained Effector Function
This compound is a synthetic S1PR modulator that, upon administration, is phosphorylated in vivo to its active form. This active metabolite binds to S1P receptors, particularly S1PR1, which play a pivotal role in lymphocyte trafficking. By functionally antagonizing S1PR1 on lymphocytes, this compound disrupts the natural S1P gradient that guides their egress from secondary lymphoid organs (SLOs) such as lymph nodes and Peyer's patches.[1] This leads to the sequestration of T cells within these lymphoid tissues.
This targeted sequestration is the linchpin of this compound's dual efficacy. By preventing the widespread migration of alloreactive donor T cells to peripheral GvHD target organs like the skin, liver, and gastrointestinal tract, this compound significantly ameliorates the severity of GvHD.[1] Crucially, this action is not immunosuppressive in the classical sense. The T cells retained within the lymphoid compartments, where many hematological malignancies reside, remain functionally competent.[2] This allows for the preservation of a potent GvL effect, as donor T cells can still encounter and eliminate leukemia cells within the bone marrow and lymphoid tissues.[1][2]
Signaling Pathway of this compound-induced T-Cell Sequestration
Caption: this compound's mechanism of action in T-cell sequestration.
Preclinical Models of this compound's GvL Efficacy
The preservation of the GvL effect by this compound has been demonstrated in murine models of allogeneic bone marrow transplantation. A key model utilized B6D2F1 mice as recipients of allogeneic bone marrow and splenocytes, who were subsequently challenged with luciferase-expressing P815 mastocytoma cells, a well-established model for leukemia. This model allows for the non-invasive, longitudinal monitoring of tumor burden through bioluminescence imaging.
Experimental Workflow for GvL Assessment
Caption: Workflow of the preclinical GvL efficacy study.
Quantitative Data on GvL Efficacy
Preclinical studies have provided compelling evidence for the preservation of the GvL effect with this compound treatment. In vivo bioluminescence imaging demonstrated that leukemia was effectively rejected in mice treated with either the vehicle or this compound alone. In stark contrast, treatment with the conventional immunosuppressant cyclosporine (CSP) led to a significant expansion of leukemia cells. This highlights a key advantage of this compound's mechanism of action over traditional immunosuppression.
| Treatment Group | Leukemia Burden (qualitative) | GvL Effect |
| Vehicle | Rejected | Maintained |
| This compound | Rejected | Maintained |
| Cyclosporine (CSP) | Significant Expansion | Impaired |
| Table 1: Qualitative Comparison of GvL Efficacy in a Murine Leukemia Model. |
Further investigations have shown that even short-term administration of this compound (KRP-203) significantly preserved graft-versus-leukemia effects when compared to cyclosporine.
Detailed Experimental Protocols
Murine Model of Allogeneic BMT and GvL
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Animal Model:
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Recipients: B6D2F1 (H-2b/d) mice.
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Donors: C57BL/6 (H-2b) mice for allogeneic bone marrow and splenocytes.
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Conditioning Regimen:
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Recipient mice receive a lethal dose of total body irradiation.
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Transplantation:
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On day 0, recipient mice are intravenously injected with a combination of donor bone marrow cells and splenocytes.
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Leukemia Challenge:
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On day 0, concurrently with transplantation, mice are intravenously injected with luciferase-expressing P815 mastocytoma cells (a model for leukemia).
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Treatment Regimen:
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This compound Group: Mice are orally administered with this compound at a dose of 3 mg/kg/day.
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Vehicle Group: Mice receive the corresponding vehicle as a control.
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Cyclosporine Group: A comparator group receives cyclosporine.
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Monitoring and Endpoints:
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Tumor Burden: Leukemia growth is monitored non-invasively via in vivo bioluminescence imaging at regular intervals.
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Survival: Overall survival of the mice in each treatment group is recorded.
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Immunophenotyping: At the experimental endpoint, or at specified time points, tissues such as the spleen, lymph nodes, and bone marrow are harvested. Immune cell populations (e.g., donor CD4+ and CD8+ T cells) are analyzed by flow cytometry to assess their distribution and activation status.
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Conclusion
The preclinical evidence strongly supports the potential of this compound as a novel therapeutic agent in the setting of allogeneic hematopoietic stem cell transplantation. Its unique mechanism of sequestering T cells in lymphoid organs effectively mitigates GvHD without compromising the crucial GvL effect. The data from murine models of leukemia clearly demonstrate that this compound allows for the continued surveillance and elimination of malignant cells by donor T cells. These findings provide a solid foundation for the ongoing and future clinical investigation of this compound as a means to improve the safety and efficacy of allo-HSCT for patients with hematological malignancies. The detailed experimental protocols and mechanistic insights presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the field of transplantation immunology.
References
The Dual Axiom of Mocravimod: A Technical Guide to Mitigating GvHD while Preserving GvL
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allogeneic hematopoietic stem cell transplantation (allo-HSCT) stands as a curative therapy for many hematological malignancies. However, its success is often compromised by two major complications: graft-versus-host disease (GvHD), a significant cause of morbidity and mortality, and disease relapse. The therapeutic efficacy of allo-HSCT is intrinsically linked to the graft-versus-leukemia (GvL) effect, where donor T cells eradicate residual malignant cells. The challenge lies in the fact that the same alloreactive T cells that mediate GvL are also responsible for GvHD. Mocravimod, a novel, orally available sphingosine-1-phosphate (S1P) receptor modulator, presents a promising strategy to uncouple these two effects. This technical guide provides an in-depth investigation of the dual action of this compound, summarizing preclinical and clinical data, detailing experimental protocols, and visualizing key pathways and workflows.
Introduction: The GvHD-GvL Conundrum
The curative potential of allo-HSCT for hematological malignancies like acute myeloid leukemia (AML) is largely attributed to the GvL effect, an immune-mediated attack on cancer cells by donor T lymphocytes.[1] Unfortunately, this beneficial response is often accompanied by GvHD, where the same donor T cells attack healthy tissues in the recipient, leading to significant morbidity and mortality.[2] Current strategies to prevent GvHD often involve broad immunosuppression, which can unfortunately abrogate the crucial GvL effect, increasing the risk of relapse.[1] Therefore, a significant unmet need exists for therapies that can selectively inhibit GvHD while preserving or even enhancing GvL.
This compound: Mechanism of Action
This compound is a synthetic S1P receptor agonist.[1] It acts as a functional antagonist by binding to S1P receptors on lymphocytes, leading to their internalization and degradation. This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs such as lymph nodes and the thymus.[3]
The sequestration of T cells within these lymphoid tissues is the cornerstone of this compound's dual effect:
-
Inhibition of GvHD: By preventing the migration of alloreactive T cells from the lymphoid organs into peripheral tissues like the skin, liver, and gut, this compound reduces the inflammatory damage that characterizes GvHD.
-
Preservation of GvL: The GvL effect primarily occurs within the lymphoid tissues and bone marrow, where leukemic cells often reside. By retaining T cells in these compartments, this compound ensures that the anti-leukemic activity is maintained and potentially enhanced.
Signaling Pathway of this compound
This compound, upon administration, is converted to its active phosphate metabolite, which then binds to S1P receptors, primarily S1PR1, on lymphocytes. This binding initiates a cascade of intracellular signaling events that ultimately leads to receptor internalization and the sequestration of T cells.
References
Understanding the In Vivo Pharmacodynamics of Mocravimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mocravimod (KRP203) is a synthetic, orally available sphingosine-1-phosphate (S1P) receptor modulator currently under investigation as an adjunctive and maintenance therapy for hematologic malignancies, particularly for patients with acute myeloid leukemia (AML) undergoing allogeneic hematopoietic cell transplantation (allo-HCT).[1][2] Its unique mechanism of action, which involves the modulation of lymphocyte trafficking, offers the potential to decouple the beneficial graft-versus-leukemia (GvL) effect from the detrimental graft-versus-host disease (GvHD), a major complication of allo-HCT.[3][4] This guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, effects on lymphocyte counts, and relevant experimental protocols.
Mechanism of Action: S1P Receptor Modulation
This compound is a prodrug that is converted in vivo to its active phosphate metabolite.[4] This active form acts as a functional antagonist at four of the five S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5). The primary therapeutic effect of this compound is mediated through its high-affinity binding to the S1P receptor 1 (S1PR1) on lymphocytes.
Normally, a concentration gradient of S1P between the lymph nodes and the blood and lymph directs the egress of lymphocytes from lymphoid organs. By binding to S1PR1, this compound induces the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient. This effectively traps lymphocytes, particularly T cells, within the lymph nodes and other secondary lymphoid organs, leading to a dose-dependent reduction of circulating lymphocytes in the peripheral blood.
Signaling Pathway
The binding of S1P or an S1P receptor modulator like this compound to S1PR1, a G protein-coupled receptor (GPCR), primarily activates the Gαi signaling pathway. This leads to the activation of downstream effectors such as Rac1, phosphoinositide 3-kinase (PI3K), and Akt, and the inhibition of adenylyl cyclase. These pathways are crucial for cell migration and survival.
In Vivo Pharmacodynamic Effects
The primary pharmacodynamic effect of this compound is a profound, dose-dependent, and reversible reduction in peripheral blood lymphocyte counts. This effect is a direct consequence of the sequestration of lymphocytes in secondary lymphoid organs.
Quantitative Data from Clinical Trials
Data from the Phase 1b/2a clinical trial (NCT01830010) in patients with hematological malignancies undergoing allo-HCT demonstrated a significant reduction in circulating lymphocytes following this compound administration.
| Parameter | This compound 1 mg + CsA/MTX | This compound 3 mg + CsA/MTX | This compound 3 mg + Tac/MTX |
| Baseline Absolute Lymphocyte Count (x10⁹/L, median) | 0.85 | 1.1 | 1.0 |
| Lymphocyte Count Nadir (x10⁹/L, median) | 0.1 | 0.05 | 0.1 |
| Time to Nadir (days, median) | 8 | 8 | 8 |
Note: Data extracted and compiled from published study results. CsA = Cyclosporine A, MTX = Methotrexate, Tac = Tacrolimus.
A key finding from these studies is that CD4+ T cells appear to be more sensitive to this compound treatment than CD8+ T cells, showing a more pronounced and sustained reduction in peripheral counts. Furthermore, studies have shown that this compound treatment leads to an accumulation of CD3+ T cells in the bone marrow of treated patients compared to controls.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vivo pharmacodynamics of S1P receptor modulators like this compound. Below are representative protocols for key experiments.
In Vivo Efficacy Assessment in a Preclinical Model (Experimental Autoimmune Encephalomyelitis - EAE)
The EAE model is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of S1P1 modulators.
Objective: To assess the ability of this compound to prevent or treat clinical signs of EAE.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle control
Procedure:
-
Induction of EAE: Emulsify MOG35-55 in CFA and inject subcutaneously into mice. Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment: Administer this compound or vehicle orally, daily, starting either at the time of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Endpoint Analysis: At the end of the study, collect blood for lymphocyte counting and spinal cords for histological analysis of inflammation and demyelination.
Peripheral Blood Lymphocyte Counting
This protocol quantifies the reduction of circulating lymphocytes, a key pharmacodynamic marker of S1P1 modulation.
Objective: To determine the effect of this compound on absolute lymphocyte counts in peripheral blood.
Materials:
-
Whole blood collected in EDTA tubes
-
Red blood cell lysis buffer
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
-
Counting beads
Procedure:
-
Blood Collection: Collect whole blood from treated and control animals at specified time points.
-
Cell Staining: Incubate a defined volume of whole blood with a cocktail of fluorescently labeled antibodies.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Quantify the absolute number of different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells) using counting beads. Calculate the percentage reduction in lymphocyte counts compared to vehicle-treated animals.
Clinical Development and Future Directions
This compound is currently in a pivotal Phase 3 clinical trial (MO-TRANS, NCT05429632) to evaluate its efficacy and safety as an adjunctive and maintenance treatment in adult AML patients undergoing allo-HCT. The primary endpoint of this study is relapse-free survival. The unique mechanism of action of this compound, which separates the GvL effect from GvHD, holds significant promise for improving outcomes in this patient population. Further research will continue to elucidate the full therapeutic potential of this compound in various hematological and potentially other immune-mediated diseases.
References
- 1. priothera.com [priothera.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Paper: MO-TRANS: A Randomized, Double-Blind, Placebo-Controlled, Multi-Center Phase III Study of this compound (MOC) As Adjunctive and Maintenance Treatment in AML Patients Undergoing Allogeneic Hematopoietic Cell Transplantation [ash.confex.com]
- 4. researchgate.net [researchgate.net]
The Role of Sphingosine-1-Phosphate Receptors in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P), a bioactive lipid mediator, plays a pivotal role in the pathophysiology of various hematological malignancies through its interaction with a family of five G protein-coupled receptors (S1PR1-5). The S1P/S1PR signaling axis is intricately involved in regulating cancer cell proliferation, survival, migration, and resistance to therapy.[1][2] This technical guide provides an in-depth overview of the current understanding of S1PRs in leukemia, lymphoma, and multiple myeloma. It summarizes quantitative data on receptor expression and the efficacy of S1PR modulators, details key experimental protocols for studying S1PR function, and provides visual representations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to target this critical pathway in hematological cancers.
Introduction to Sphingosine-1-Phosphate and its Receptors
Sphingosine-1-phosphate is a signaling sphingolipid that regulates a diverse array of cellular processes, including cell growth, survival, migration, and angiogenesis.[1] In contrast to its precursors, ceramide and sphingosine, which are generally associated with growth arrest and apoptosis, S1P promotes cell survival and proliferation.[1] This balance, often termed the "sphingolipid rheostat," is frequently dysregulated in cancer.[1]
S1P exerts its effects primarily through five specific S1P receptors (S1PR1-5), which are G protein-coupled receptors (GPCRs). The expression pattern of these receptors varies among different cell types and tissues, and their activation triggers distinct downstream signaling cascades, leading to a wide range of cellular responses. The "inside-out" signaling mechanism, where intracellularly produced S1P is exported to activate cell surface receptors in an autocrine or paracrine manner, is a key feature of S1P-mediated cancer progression.
S1P Receptor Expression in Hematological Malignancies
The expression of S1P receptor subtypes is highly variable across different hematological malignancies and even within subtypes of the same cancer. This differential expression often dictates the functional role of S1P signaling in a particular disease context.
Table 1: S1P Receptor mRNA Expression in Human Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Reference |
| Leukemia | |||||||
| HL-60 | Acute Promyelocytic Leukemia | + | + | + | - | - | |
| U937 | Histiocytic Lymphoma | + | + | + | - | - | |
| K562 | Chronic Myeloid Leukemia | + | + | - | - | - | |
| T-LGL | T-cell Large Granular Lymphocytic Leukemia | - | - | - | - | + | |
| Lymphoma | |||||||
| Granta-519 | Mantle Cell Lymphoma | + | - | - | - | - | |
| JVM-2 | Mantle Cell Lymphoma | + | - | - | - | - | |
| U-2932 | Diffuse Large B-cell Lymphoma (ABC) | + | - | - | - | - | |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (GCB) | - | + | - | - | - | |
| Multiple Myeloma | |||||||
| MM1.S | Multiple Myeloma | + | + | + | - | - | |
| MM1.R | Multiple Myeloma | + | + | + | - | - |
'+' indicates detectable expression, '-' indicates no or very low expression. Data is compiled from RT-PCR analysis.
Functional Roles and Signaling Pathways of S1P Receptors
S1P receptors, upon activation, couple to various heterotrimeric G proteins (Gαi, Gαq, Gα12/13) to initiate downstream signaling cascades that are crucial for the pathogenesis of hematological malignancies. Key pathways include the Ras/ERK, PI3K/Akt, and STAT3 signaling pathways, which regulate cell proliferation, survival, and migration.
S1PR1
S1PR1 is frequently implicated in promoting cell survival and proliferation in various hematological cancers. In acute myeloid leukemia (AML) cells, S1PR1 expression has been shown to suppress apoptosis and promote proliferation by interfering with mitochondrion-associated apoptotic processes and enhancing the MKK1-ERK signaling pathway. In mantle cell lymphoma (MCL), the FAM19A5/S1PR1 signaling pathway is associated with the regulation of cell viability and proliferation. Furthermore, a feedback loop exists where STAT3 induces S1PR1 expression, and S1PR1 activation, in turn, sustains STAT3 activity, promoting malignant progression.
S1PR2
In contrast to S1PR1, S1PR2 often acts as a tumor suppressor in the context of germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL). S1PR2 signaling, mediated through Gα13, inhibits Akt activation and cell migration, thereby promoting the confinement of B cells within the germinal center. Loss-of-function mutations in S1PR2 or its downstream signaling components are frequently observed in GCB-DLBCL, leading to uncontrolled B-cell proliferation and dissemination.
S1PR3, S1PR4, and S1PR5
The roles of S1PR3, S1PR4, and S1PR5 in hematological malignancies are less extensively characterized. S1PR3 has been implicated in multiple myeloma, where it contributes to the S1P-mediated upregulation of the anti-apoptotic protein Mcl-1. S1PR4 expression is primarily restricted to hematopoietic and lymphoid tissues. S1PR5 is notably upregulated in T-cell large granular lymphocyte (LGL) leukemia and may play a role in the dysregulation of apoptosis characteristic of this disease.
Therapeutic Targeting of S1P Receptors
The critical role of S1PRs in promoting the survival and proliferation of malignant hematopoietic cells has made them attractive therapeutic targets. Several S1PR modulators are in preclinical and clinical development.
Table 2: Efficacy of S1P Receptor Modulators in Hematological Malignancy Cell Lines
| Compound | Target(s) | Cell Line | Cancer Type | Efficacy (IC50/EC50) | Reference |
| FTY720 (Fingolimod) | S1PR1, S1PR3, S1PR4, S1PR5 | Raji | Burkitt's Lymphoma | ~5 µM (apoptosis) | |
| Primary CLL cells | Chronic Lymphocytic Leukemia | ~5-10 µM (apoptosis) | |||
| SCC9 | Head and Neck Squamous Cell Carcinoma | 4.34 µM | |||
| ONO-4641 | S1PR1, S1PR5 | S1PR1-expressing cells | N/A | 0.0273 nM (S1PR1) | |
| S1PR5-expressing cells | N/A | 0.334 nM (S1PR5) | |||
| SEW2871 | S1PR1 agonist | S1PR1-expressing cells | N/A | 13.8 nM | |
| KRP-203 | S1PR1, S1PR4 | N/A | Hematological Malignancies | Phase I/II Clinical Trial |
Key Experimental Protocols
Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic response of cancer cells to a chemoattractant, such as S1P.
Workflow Diagram
Detailed Protocol:
-
Cell Preparation: Culture hematological cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium. On the day of the assay, detach the cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Place Transwell inserts (typically with 8 µm pores for lymphocytes) into the wells of a 24-well plate. To the lower chamber of each well, add 600 µL of medium containing the desired concentration of S1P or other chemoattractants. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 2 to 24 hours, depending on the cell type and chemoattractant.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. After fixation, stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a destaining solution, and the absorbance can be measured with a plate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle Diagram
Detailed Protocol:
-
Cell Treatment: Seed hematological cancer cells in a 6-well plate and treat with the S1P receptor modulator of interest at various concentrations for the desired time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both adherent and suspension cells. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour.
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the activation of key signaling proteins (e.g., p-ERK, p-Akt, p-STAT3) downstream of S1PR activation.
Detailed Protocol:
-
Cell Lysis: After treatment with S1P or an S1PR modulator, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK) to confirm equal loading.
Conclusion and Future Perspectives
The sphingosine-1-phosphate receptor signaling network is a critical regulator of the pathobiology of hematological malignancies. The differential expression of S1PR subtypes and their distinct downstream signaling pathways offer a plethora of opportunities for the development of targeted therapies. While significant progress has been made in understanding the role of S1PRs in these diseases, further research is needed to fully elucidate the intricate signaling networks and to identify patient populations that are most likely to benefit from S1PR-targeted therapies. The continued development of subtype-selective S1PR modulators and their evaluation in preclinical and clinical settings holds great promise for improving the treatment outcomes for patients with leukemia, lymphoma, and multiple myeloma.
References
Mocravimod: An In-depth Technical Review of Early-Stage Clinical Trial Data on Safety and Tolerability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocravimod (formerly known as KRP203) is a synthetic, orally available sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It has been investigated in early-stage clinical trials for its potential therapeutic applications in autoimmune diseases and as an adjunctive therapy in hematological malignancies, particularly in the context of allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][3][4] This technical guide provides a comprehensive overview of the safety and tolerability profile of this compound based on data from its early-stage clinical development.
Core Mechanism of Action
This compound is a modulator of S1P receptors, which are a class of G protein-coupled receptors that play a critical role in lymphocyte trafficking. By acting on these receptors, this compound selectively and reversibly sequesters lymphocytes in lymphoid organs, leading to a reduction in the number of circulating lymphocytes. This mechanism underlies its potential therapeutic effects in immune-mediated conditions.
Early-Stage Clinical Trial Landscape
The primary focus of early-stage clinical trials for this compound has been to establish its safety and tolerability profile. A key study in the context of hematological malignancies is the Phase 1b/2a, two-part, single- and two-arm, randomized, open-label trial identified by the clinical trial identifier NCT01830010. This trial evaluated this compound in patients with hematological malignancies undergoing allo-HSCT. Additionally, this compound has been assessed in Phase 1 and 2 trials for various autoimmune indications.
Data Presentation: Safety and Tolerability
The available data from early-stage clinical trials consistently indicate that this compound is generally safe and well-tolerated. However, specific quantitative data on the frequency of adverse events from these early trials are not widely available in the public domain. The following tables summarize the reported safety findings in a qualitative and descriptive manner.
Table 1: Summary of Adverse Events in the NCT01830010 Trial
| Adverse Event Class | Description of Findings | Source |
| Cardiovascular | S1P receptor modulator class effects, such as bradycardia, were observed but were reported to be of no clinical concern. | |
| Hematologic | A significant reduction in circulating lymphocyte numbers was a consistent finding, which is an expected pharmacodynamic effect of the drug. This was not associated with a negative impact on engraftment. | |
| Hepatic | No consistent increase in liver function test results was reported during this compound treatment. | |
| Graft-versus-Host Disease (GvHD) | A limited number of acute and chronic GvHD events were observed. | |
| Relapse | A limited number of relapses were reported in the study population. |
Table 2: General Safety Profile from Early-Stage Trials
| Safety Aspect | Summary of Findings | Source | | --- | --- | | Overall Tolerability | this compound was found to be safe and well-tolerated when added to standard treatment regimens in patients with hematological malignancies requiring allo-HSCT. | | | Autoimmune Indications | Phase 1 and 2 trials in several autoimmune indications have successfully assessed this compound for its safety and tolerability. | | | Serious Adverse Events | Specific details and frequencies of serious adverse events are not publicly available in the reviewed literature. | | | Dose-Related Effects | The NCT01830010 trial evaluated 1 mg and 3 mg daily doses, with both being generally well-tolerated. | |
Experimental Protocols
NCT01830010 Trial Methodology
The Phase 1b/2a clinical trial (NCT01830010) was a multicenter, two-part, open-label study.
-
Part 1: A single-arm study to evaluate the safety of 3 mg/day of orally administered this compound in conjunction with standard of care GvHD prophylaxis (cyclosporine A/methotrexate) in 10 patients.
-
Part 2: A randomized, two-arm study to assess the safety, pharmacokinetics, and preliminary efficacy of 1 mg/day of this compound with cyclosporine A/methotrexate or 3 mg/day of this compound with tacrolimus/methotrexate.
Patient Population: The study enrolled patients with intermediate- to high-risk hematological malignancies who were undergoing allo-HSCT.
Primary Objective: The primary goal was to assess the safety and tolerability of this compound in this patient population.
Key Assessments: Safety assessments included the monitoring of adverse events, laboratory parameters (including liver function tests), and vital signs. Pharmacokinetic profiles of this compound and its active metabolite were also evaluated.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a sphingosine-1-phosphate (S1P) receptor modulator, influences lymphocyte trafficking. The following diagram illustrates the general signaling pathway affected by this compound.
Caption: this compound's mechanism of action on the S1P1 receptor, leading to receptor internalization and inhibition of lymphocyte egress from lymph nodes.
Experimental Workflow of the NCT01830010 Trial
The following diagram outlines the general workflow for a patient participating in the NCT01830010 clinical trial.
Caption: A simplified workflow of the NCT01830010 clinical trial, from patient screening to the end of the study.
Conclusion
Based on the publicly available data from early-stage clinical trials, this compound has demonstrated a favorable safety and tolerability profile. The most consistently reported pharmacological effect is a reduction in circulating lymphocytes, which is in line with its mechanism of action as an S1P receptor modulator. Class-specific effects, such as bradycardia, have been noted but were not of clinical concern in the initial studies. Further investigation in larger, controlled trials, such as the ongoing MO-TRANS study (NCT05429632), will provide a more comprehensive understanding of the safety and efficacy of this compound in its target indications. The lack of detailed, publicly available quantitative adverse event data from the earliest trials remains a limitation in providing a complete safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. priothera.com [priothera.com]
- 3. priotherabk.raredev.co.uk [priotherabk.raredev.co.uk]
- 4. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mocravimod in Murine Models of Allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Mocravimod (KRP203), a sphingosine-1-phosphate receptor 1 (S1PR1) modulator, in murine models of allogeneic hematopoietic stem cell transplantation (allo-HSCT). This compound has been shown to ameliorate graft-versus-host disease (GVHD) while preserving graft-versus-leukemia (GVL) effects, making it a compound of significant interest in transplant immunology.[1][2][3][4][5]
Mechanism of Action
This compound is an agonist of the sphingosine-1-phosphate receptor 1 (S1PR1). By binding to S1PR1 on lymphocytes, it downregulates the receptor, thereby blocking the signal required for T cell egress from secondary lymphoid organs such as lymph nodes. This sequestration of T cells in the lymph nodes reduces their infiltration into GVHD target organs, mitigating the severity of the disease. Notably, this mechanism of action differs from traditional immunosuppressants as it retains T cell effector function within the lymphoid tissues, which is crucial for maintaining the beneficial GVL effect.
Below is a diagram illustrating the S1P receptor signaling pathway and the action of this compound.
Experimental Protocols
This section details the methodologies for key experiments involving the administration of this compound in a murine allo-HSCT model to study its effects on GVHD.
Murine Allo-HSCT Model
A common model for studying chronic GVHD involves minor histocompatibility antigen-mismatched transplantation.
-
Recipient Mice: BALB/c (H-2d)
-
Donor Mice: B10.D2 (H-2d)
-
Conditioning Regimen: Recipient mice receive a sub-lethal dose of total body irradiation (TBI), typically 5.5 Gy, on day -1 or day 0 of transplantation to allow for donor cell engraftment. The sensitivity to radiation is strain-dependent.
-
Donor Cell Preparation: Bone marrow (BM) cells are harvested from the femurs and tibias of donor mice. Splenocytes are isolated from the spleens of donor mice.
-
Transplantation: On day 0, recipient mice are intravenously injected with a combination of bone marrow cells (e.g., 8 x 10^6 cells) and splenocytes (e.g., 15 x 10^6 cells). Splenocytes are the source of T cells that mediate GVHD.
This compound Administration Protocol
-
Dosage: 3 mg/kg/day
-
Route of Administration: Oral gavage
-
Preparation of this compound Solution: The specific diluent for this compound is often proprietary. However, for oral gavage of small molecules in mice, common vehicles include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The formulation should be optimized for solubility and stability of the compound.
-
Administration Schedule: this compound or the vehicle control (diluent) is administered daily, starting from day -1 (one day before transplantation) and continuing until day +42.
-
Oral Gavage Procedure:
-
Accurately weigh the mouse to calculate the precise volume of the this compound solution to be administered.
-
Restrain the mouse securely to prevent movement and injury.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the solution.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Assessment of GVHD
-
Clinical Scoring: Mice should be monitored regularly (e.g., twice weekly) for clinical signs of GVHD. A scoring system is used to assess disease severity based on parameters such as weight loss, posture, activity, fur texture, and skin integrity.
-
Histopathological Analysis: At the end of the study, or at specific time points, target organs of GVHD (e.g., skin, liver, salivary glands) are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage. Fibrosis can be evaluated using Masson's trichrome staining.
The experimental workflow is summarized in the diagram below.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in murine allo-HSCT models.
Table 1: Effect of this compound on Chronic GVHD Clinical and Pathological Scores
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Significance |
| Chronic GVHD Skin Score | Significantly Higher | Significantly Reduced | p < 0.05 |
| Lachrymal Secretion Volume | Significantly Lower | Significantly Preserved | p < 0.05 |
| Pathological Skin cGVHD Score | Significantly Higher | Significantly Decreased | p < 0.05 |
| Fibrotic Area (Liver) | Significantly Higher | Significantly Decreased | p < 0.05 |
| Fibrotic Area (Salivary Glands) | Significantly Higher | Significantly Decreased | p < 0.05 |
Data adapted from a study on chronic GVHD in a minor histocompatibility antigen-mismatched model.
Table 2: Effect of this compound on Donor T-Cell Populations in Mesenteric Lymph Nodes (Day +42)
| Cell Population | Vehicle Control | This compound (3 mg/kg/day) | Significance |
| Donor CD4+ T-cells | Higher | Significantly Reduced | p < 0.05 |
| Donor CD8+ T-cells | Higher | Significantly Reduced | p < 0.05 |
Flow cytometric analysis demonstrated a significant reduction in both CD4 and CD8 donor T cells in the mesenteric lymph nodes of this compound-treated recipients.
Table 3: Effect of this compound on Exhausted T-Cell Populations in Mesenteric Lymph Nodes
| Cell Population | Vehicle Control | This compound (3 mg/kg/day) | Significance |
| CD62L- PD-1+ TOX+ Exhausted T-cells | Lower | Significantly Increased | p < 0.05 |
This compound treatment led to a significant increase in the absolute numbers of exhausted T cells specifically in the mesenteric lymph nodes.
Conclusion
The provided protocols and data offer a framework for investigating the therapeutic potential of this compound in preclinical models of allo-HSCT. The oral administration of this compound at 3 mg/kg/day has been shown to effectively ameliorate chronic GVHD by sequestering donor T cells in the lymph nodes. This is evidenced by reduced clinical and pathological GVHD scores and alterations in T-cell populations within the mesenteric lymph nodes. These application notes should serve as a valuable resource for researchers in the field of transplant immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive welfare scoring system for graft versus host disease clinical assessment in humanised mouse models used for pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining Optimal Mocravimod Dosage for Acute Myeloid Leukemia (AML) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mocravimod (KRP203) is a synthetic, orally available sphingosine-1-phosphate receptor (S1PR) modulator currently under investigation as an adjunctive and maintenance therapy for Acute Myeloid Leukemia (AML) patients undergoing allogeneic hematopoietic cell transplantation (allo-HCT). Its mechanism of action, which involves the sequestration of lymphocytes in lymphoid organs, offers a promising strategy to mitigate graft-versus-host disease (GvHD) while preserving the beneficial graft-versus-leukemia (GvL) effect. This document provides detailed application notes and protocols for researchers aiming to investigate this compound in preclinical and clinical AML research, with a focus on dosage determination.
Introduction
This compound is a modulator of sphingosine-1-phosphate receptors (S1PRs), which are crucial for lymphocyte trafficking. By binding to S1PRs on lymphocytes, this compound induces their internalization, rendering the cells unresponsive to the S1P gradient that governs their egress from lymph nodes. This leads to a reversible reduction in peripheral lymphocyte counts. In the context of AML post-allo-HCT, this sequestration of donor T-cells in lymphoid tissues is hypothesized to reduce the incidence and severity of GvHD, a major complication of transplantation. Importantly, the effector functions of the T-cells are not compromised, allowing them to maintain their anti-leukemic activity within the lymphoid compartments where residual leukemia cells may reside.[1][2][3]
Clinical development of this compound for AML is primarily focused on its use as an adjunctive and maintenance therapy in patients receiving allo-HCT.[2][4] The pivotal Phase IIb/III MO-TRANS clinical trial is currently evaluating the efficacy and safety of two oral doses of this compound in this patient population.
Mechanism of Action: S1PR Modulation
This compound's therapeutic potential in AML stems from its ability to modulate the S1P signaling pathway. This pathway plays a critical role in regulating the migration of lymphocytes from lymphoid organs to the peripheral circulation.
Caption: this compound's mechanism of action on T-cell trafficking.
Quantitative Data Presentation
Table 1: Clinical Dosages of this compound in AML (MO-TRANS Trial)
| Dosage | Route of Administration | Frequency | Patient Population | Study Phase | Reference |
| 1 mg | Oral | Once Daily | Adult AML patients undergoing allo-HCT | Phase IIb/III | |
| 3 mg | Oral | Once Daily | Adult AML patients undergoing allo-HCT | Phase IIb/III |
Table 2: Preclinical and In Vitro Dosage Information for S1PR Modulators in Leukemia Research
| Compound | Cell Line(s) | Concentration Range | Effect | Reference |
| FTY720 (Fingolimod) | Various AML cell lines | > 5 µM | Induction of cytotoxicity | |
| FTY720 (Fingolimod) | Kasumi-1 (AML-M2) | Not specified | Induction of apoptosis | |
| This compound (KRP-203) | MOLM-14, MV4-11 (FLT3-ITD AML) | Not specified | Resensitization to FLT3 inhibitors | |
| FTY720 (Fingolimod) | In vivo xenograft mouse model (Kasumi-1) | Not specified | Antitumorigenic activity |
Note: Specific in vitro concentrations for this compound in AML cell lines are not yet widely published. The data for FTY720 (Fingolimod), a structurally and functionally similar S1PR modulator, can be used as a starting point for experimental design.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on AML Cell Viability
This protocol outlines a general procedure to determine the optimal concentration of this compound for in vitro studies on AML cell lines.
1. Materials:
-
AML cell lines (e.g., MOLM-14, MV4-11, Kasumi-1, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (KRP203) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Based on data from the similar compound FTY720, a starting concentration range of 1 µM to 20 µM is recommended. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: In vitro cell viability assay workflow.
Protocol 2: In Vivo Assessment of this compound Dosage in an AML Xenograft Model
This protocol provides a general framework for determining an effective and well-tolerated dose of this compound in a murine xenograft model of AML.
1. Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human AML cell line (e.g., MOLM-14, MV4-11)
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry reagents for chimerism analysis
2. Procedure:
-
Xenograft Establishment: Inject human AML cells intravenously or subcutaneously into immunocompromised mice.
-
Treatment Initiation: Once leukemia is established (e.g., detectable peripheral chimerism or palpable tumors), randomize mice into treatment and control groups.
-
Dosing: Administer this compound daily via oral gavage. Based on clinical data, a starting dose range of 0.1 mg/kg to 3 mg/kg could be explored. The control group should receive the vehicle.
-
Monitoring: Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior). Measure tumor volume (for subcutaneous models) or peripheral blood chimerism (for disseminated models) regularly.
-
Endpoint Analysis: At the end of the study (due to tumor burden or a predefined time point), collect tissues (e.g., bone marrow, spleen, peripheral blood) for analysis of leukemic infiltration, lymphocyte populations, and potential biomarkers.
Caption: In vivo AML xenograft study workflow.
Conclusion
The determination of the optimal this compound dosage for AML research is dependent on the specific experimental context. For clinical research in the allo-HCT setting, the ongoing MO-TRANS trial provides a clear precedent with 1 mg and 3 mg daily oral doses. For preclinical in vitro and in vivo studies, while direct data for this compound is emerging, information from the analogous compound FTY720 can guide initial dose-finding experiments. The protocols provided in this document offer a starting point for researchers to systematically evaluate the efficacy and optimal dosage of this compound in various AML research models. Further preclinical studies are warranted to explore the full therapeutic potential and dose-response relationship of this compound in AML.
References
- 1. FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Assays to Assess Mocravimod's Impact on T Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocravimod (formerly KRP203) is a synthetic, orally available sphingosine-1-phosphate receptor (S1PR) modulator.[1][2] Its primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, leading to their sequestration within secondary lymphoid organs.[3][4] This modulation of lymphocyte trafficking is being investigated for the prevention of graft-versus-host disease (GvHD) in patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT), while preserving the beneficial graft-versus-leukemia (GvL) effect.[3] A key attribute of this compound is its reported ability to retain T cell effector functions, distinguishing it from traditional immunosuppressants.
These application notes provide a comprehensive overview of standard in vitro assays that can be employed to investigate and verify the impact of this compound on key T cell functions, including proliferation, cytokine production, and migration. While specific quantitative data for this compound in these assays are not extensively available in the public domain, the provided protocols are based on established methodologies for assessing S1PR modulators and T cell functionality.
Mechanism of Action: S1P Receptor Modulation
This compound acts as a functional antagonist at the S1P1 receptor on T cells. Upon binding, it induces receptor internalization, rendering the T cells unresponsive to the endogenous S1P gradient that is crucial for their egress from lymph nodes. This leads to a reversible reduction in peripheral T cell counts.
Data Presentation
The following tables provide a structured summary of expected outcomes from in vitro assays assessing this compound's impact on T cell function, based on its known mechanism as an S1PR modulator that retains effector function.
Table 1: Expected Impact of this compound on T Cell Proliferation
| Assay | T Cell Subset | Stimulation | Expected Outcome with this compound |
| CFSE/CellTrace Violet Dilution | CD4+ T Cells | Anti-CD3/CD28 | No significant inhibition of proliferation |
| CD8+ T Cells | Anti-CD3/CD28 | No significant inhibition of proliferation | |
| MTT/XTT Assay | Total T Cells | PHA/PMA+Ionomycin | No significant decrease in metabolic activity |
Table 2: Expected Impact of this compound on T Cell Cytokine Production
| Assay | T Cell Subset | Cytokine Measured | Expected Outcome with this compound |
| Intracellular Cytokine Staining (ICS) | CD4+ T Cells | IFN-γ, TNF-α, IL-2 | No significant decrease in cytokine-producing cells |
| CD8+ T Cells | IFN-γ, TNF-α | No significant decrease in cytokine-producing cells | |
| ELISA/Multiplex Assay (Supernatant) | Total T Cells | IFN-γ, TNF-α, IL-2 | No significant decrease in secreted cytokines |
Table 3: Expected Impact of this compound on T Cell Migration
| Assay | T Cell Subset | Chemoattractant | Expected Outcome with this compound |
| Transwell Migration Assay | CD4+ T Cells | S1P | Significant inhibition of migration |
| CD8+ T Cells | S1P | Significant inhibition of migration | |
| CD4+ T Cells | CXCL12 (SDF-1α) | No significant inhibition of migration | |
| CD8+ T Cells | CXCL12 (SDF-1α) | No significant inhibition of migration |
Experimental Protocols
T Cell Proliferation Assay (CFSE/CellTrace™ Violet Dilution)
This assay quantitatively assesses the proliferation of T cells by measuring the dilution of a fluorescent dye upon cell division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound (and vehicle control, e.g., DMSO)
-
CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS.
-
Add CTV or CFSE to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the stained cells in complete RPMI medium and plate in a 96-well plate.
-
Add this compound at various concentrations. Include a vehicle control.
-
Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry, gating on CD4+ and CD8+ T cell populations. Proliferation is measured by the decrease in CTV/CFSE fluorescence intensity.
T Cell Cytokine Production Assay (Intracellular Cytokine Staining)
This assay measures the production of cytokines within individual T cells following stimulation.
Materials:
-
PBMCs or isolated T cells
-
This compound (and vehicle control)
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies for surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Protocol:
-
Isolate and culture T cells as described in the proliferation assay.
-
Add this compound at desired concentrations and incubate for a predetermined time (e.g., 24 hours).
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.
-
Add Brefeldin A (10 µg/mL) and Monensin (2 µM) for the final 4 hours of stimulation to block cytokine secretion.
-
Harvest the cells and stain for surface markers (CD3, CD4, CD8).
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze by flow cytometry to determine the percentage of cytokine-producing CD4+ and CD8+ T cells.
T Cell Migration Assay (Transwell Assay)
This assay assesses the chemotactic response of T cells to a chemoattractant gradient.
Materials:
-
Isolated T cells
-
This compound (and vehicle control)
-
RPMI-1640 with 0.5% Bovine Serum Albumin (BSA)
-
Sphingosine-1-Phosphate (S1P)
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Cell counter or flow cytometer
Protocol:
-
Isolate T cells and resuspend them in migration medium (RPMI + 0.5% BSA).
-
Pre-treat the T cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
In a 24-well plate, add migration medium containing S1P (e.g., 100 nM) to the lower chamber. Add medium without S1P as a negative control.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated T cells to the upper chamber of the inserts.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by acquiring a fixed volume on a flow cytometer for a set amount of time.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the impact of this compound on T cell function. Based on its mechanism as an S1PR modulator, it is anticipated that this compound will potently inhibit S1P-driven T cell migration while having a minimal direct impact on T cell proliferation and cytokine production, thus preserving key effector functions. These protocols can be adapted to generate critical data for the preclinical and clinical development of this compound and other S1P receptor modulators.
References
- 1. priothera.com [priothera.com]
- 2. priotherabk.raredev.co.uk [priotherabk.raredev.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Gating of T Cell Populations Following Mocravimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocravimod (KRP203) is a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator.[1][2][3][4] Its mechanism of action involves the downregulation of S1PR1 on lymphocytes, which inhibits their egress from lymphoid organs.[2] This sequestration of T cells, particularly CD4+ T cells which are more sensitive to the treatment than CD8+ T cells, in lymphoid tissues and bone marrow is a key therapeutic effect being explored in the context of allogeneic hematopoietic stem cell transplantation (allo-HCT) to mitigate graft-versus-host disease (GvHD) while preserving the graft-versus-leukemia (GvL) effect.
Accurate monitoring of T cell populations in peripheral blood is crucial for understanding the pharmacodynamic effects of this compound and its impact on immune reconstitution. Flow cytometry is a powerful tool for the detailed immunophenotyping of T cell subsets. These application notes provide a detailed protocol and gating strategy for the analysis of T cell populations in whole blood or peripheral blood mononuclear cells (PBMCs) following this compound treatment.
Signaling Pathway of this compound
This compound, as a selective S1PR1 modulator, functionally antagonizes the S1P receptor, leading to its internalization. This process renders lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues, effectively trapping them and reducing their numbers in circulation.
Caption: this compound binds to S1PR1 on T cells, causing receptor internalization and inhibiting T cell egress from lymph nodes.
Experimental Protocols
Objective
To identify and quantify various T cell subsets from peripheral blood of subjects treated with this compound using multicolor flow cytometry.
Materials
-
Whole blood collected in Sodium Heparin or K2-EDTA tubes
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS (if isolating PBMCs)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Live/Dead fixable viability dye
-
Intracellular Staining Buffer Kit (if analyzing intracellular markers like FoxP3)
-
Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX)
-
Flow cytometry analysis software (e.g., FlowJo™, FCS Express™)
Methodology
1. Sample Preparation
-
For Whole Blood Staining:
-
Aliquot 100 µL of whole blood into a 5 mL FACS tube.
-
Add the pre-titrated volume of the surface antibody cocktail.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes.
-
Decant the supernatant and wash the cells with 2 mL of FACS buffer.
-
Proceed to intracellular staining if required, or resuspend in 300-500 µL of FACS buffer for acquisition.
-
-
For PBMC Isolation and Staining:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot 1-2 x 10^6 cells per FACS tube.
-
Add Fc block and incubate for 10 minutes.
-
Add the surface antibody cocktail and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Proceed to intracellular staining if required, or resuspend in 300-500 µL of FACS buffer for acquisition.
-
2. Intracellular Staining (for Regulatory T cells)
-
Following surface staining, fix and permeabilize the cells using a commercial intracellular staining buffer kit according to the manufacturer's instructions.
-
Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for acquisition.
3. Flow Cytometer Setup and Data Acquisition
-
Perform daily quality control on the flow cytometer.
-
Set up compensation using single-stained controls for each fluorochrome in the panel.
-
Create a data acquisition template with plots for forward scatter (FSC) vs. side scatter (SSC), singlet gating, and fluorescence channels.
-
Acquire a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.
Flow Cytometry Gating Strategy
The following hierarchical gating strategy is proposed for the identification of major T cell subsets. This strategy is designed to be comprehensive and can be adapted based on the specific research questions.
Caption: A hierarchical gating strategy to identify T cell subsets from live, singlet lymphocytes.
Data Presentation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups and time points.
Table 1: Example Data Table for T Cell Population Analysis
| Cell Population | Marker Definition | Pre-treatment (%) | Post-treatment Day X (%) | p-value |
| Total T Cells | CD3+ | |||
| CD4+ T Cells | CD3+ CD4+ | |||
| Naive CD4+ | CD45RA+ CCR7+ | |||
| Central Memory CD4+ | CD45RA- CCR7+ | |||
| Effector Memory CD4+ | CD45RA- CCR7- | |||
| TEMRA CD4+ | CD45RA+ CCR7- | |||
| Regulatory T Cells (Tregs) | CD4+ CD25+ CD127lo/- FoxP3+ | |||
| CD8+ T Cells | CD3+ CD8+ | |||
| Naive CD8+ | CD45RA+ CCR7+ | |||
| Central Memory CD8+ | CD45RA- CCR7+ | |||
| Effector Memory CD8+ | CD45RA- CCR7- | |||
| TEMRA CD8+ | CD45RA+ CCR7- | |||
| CD4/CD8 Ratio | (CD3+CD4+)/(CD3+CD8+) |
Table 2: Suggested Antibody Panel for T Cell Subset Analysis
| Marker | Fluorochrome | Purpose |
| CD45 | e.g., AF700 | Pan-leukocyte marker, aids in lymphocyte gating |
| CD3 | e.g., APC-H7 | Pan-T cell marker |
| CD4 | e.g., BV786 | Helper T cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD45RA | e.g., FITC | Naive and TEMRA T cell marker |
| CCR7 (CD197) | e.g., PE-Cy7 | Naive and Central Memory T cell marker |
| CD25 | e.g., PE | Treg and activated T cell marker |
| CD127 | e.g., BV605 | Differentiates Tregs (low/negative) from activated T cells (high) |
| FoxP3 | e.g., AF647 | Intracellular Treg lineage-defining transcription factor |
| CXCR3 (CD183) | e.g., BV421 | Th1 marker |
| CCR6 (CD196) | e.g., BB700 | Th17 marker |
| CCR4 (CD194) | e.g., PE-CF594 | Th2 and Th17 marker |
| Viability Dye | e.g., L/D Blue | To exclude dead cells from analysis |
Conclusion
This document provides a comprehensive framework for the flow cytometric analysis of T cell populations in subjects treated with this compound. The detailed protocol, gating strategy, and suggested antibody panel will enable researchers to robustly assess the immunomodulatory effects of this compound. Adherence to good flow cytometry practices, including proper instrument setup, compensation, and the use of appropriate controls, is essential for generating high-quality, reproducible data.
References
Application Notes and Protocols: Mocravimod Administration in Combination with Standard GVHD Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Mocravimod, a novel sphingosine-1-phosphate (S1P) receptor modulator, and its application in combination with standard prophylaxis for the prevention of Graft-versus-Host Disease (GVHD) in patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT). Detailed protocols based on available clinical trial information are also provided.
Introduction
This compound (formerly KRP203) is an orally administered, synthetic S1P receptor modulator.[1][2] Its primary mechanism of action involves the modulation of S1P receptors on lymphocytes, which leads to their sequestration within lymphoid tissues.[3][4] This prevents the migration of alloreactive donor T cells to peripheral tissues, such as the gastrointestinal tract, liver, and skin, where they can mediate GVHD.[3] A key differentiator of this compound from traditional immunosuppressants is that it does not appear to impair the cytotoxic function of T cells. This allows for the preservation of the beneficial Graft-versus-Leukemia (GvL) effect, which is crucial for eradicating residual malignant cells. This compound is currently under investigation in a pivotal Phase 3 clinical trial (MO-TRANS) for its efficacy and safety as an adjunctive and maintenance therapy in adult Acute Myeloid Leukemia (AML) patients undergoing allo-HSCT.
Mechanism of Action
This compound is a prodrug that is phosphorylated in vivo to its active moiety, this compound-phosphate. This active form binds to the S1P receptor, leading to its internalization and rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes and other lymphoid organs. By sequestering T cells in the lymphoid tissues, this compound is postulated to decouple the GvL effect from GVHD, as the GvL activity is primarily exerted within the lymphoid compartment where leukemic cells may reside, while GVHD is a result of T cell infiltration into peripheral tissues.
Caption: Mechanism of action of this compound in preventing GVHD.
Data Presentation
The following tables summarize the key characteristics and outcomes from the Phase 1b/2a clinical trial of this compound in combination with standard GVHD prophylaxis.
Table 1: Patient Demographics and Baseline Characteristics (NCT01830010)
| Characteristic | This compound 1 mg | This compound 3 mg |
| Number of Patients | Data not available | Data not available |
| Age, median (range) | Data not available | Data not available |
| Sex (Male/Female) | Data not available | Data not available |
| Primary Diagnosis | Data not available | Data not available |
| Donor Type | Data not available | Data not available |
| Standard GVHD Prophylaxis | Cyclosporine A/Methotrexate or Tacrolimus/Methotrexate | Cyclosporine A/Methotrexate or Tacrolimus/Methotrexate |
Specific quantitative data on patient demographics from the Phase 1b/2a trial are not publicly available in the search results.
Table 2: Clinical Efficacy and Safety Outcomes (NCT01830010)
| Outcome | This compound 1 mg | This compound 3 mg | Control Group |
| Safety and Tolerability | |||
| Engraftment | No negative impact | No negative impact | Not applicable |
| S1PR Modulator Class Effects (e.g., bradycardia) | Of no clinical concern | Of no clinical concern | Not applicable |
| Efficacy | |||
| Circulating Lymphocyte Count | Significant reduction | Significant reduction | Not applicable |
| Acute GVHD (Grade II-IV) | Slightly lower, but comparable to controls | Slightly lower, but comparable to controls | 10 patients in control group for BM biopsy analysis |
| Chronic GVHD | Limited number of events | Limited number of events | Data not available |
| Relapse | Limited number of events | Limited number of events | Data not available |
| GVHD-free, Relapse-free Survival (at 6 months) | Assessed as a secondary objective | Assessed as a secondary objective | Data not available |
| Overall Survival | Promising | Promising | Data not available |
Note: The Phase 1b/2a study was primarily designed to assess safety and tolerability. Efficacy signals were observed but require confirmation in larger, controlled trials like the ongoing MO-TRANS study.
Experimental Protocols
The following protocols are based on the design of the Phase 1b/2a clinical trial (NCT01830010) and information regarding the ongoing Phase 3 MO-TRANS trial (NCT05429632).
Patient Selection Protocol
Inclusion Criteria (based on general allo-HSCT trial design):
-
Diagnosis of a hematologic malignancy requiring allo-HSCT. For the MO-TRANS study, this is specifically adult patients with Acute Myeloid Leukemia (AML).
-
Age between 18 and 70 years.
-
Availability of a suitable HLA-matched related or unrelated donor.
-
Adequate organ function (renal, hepatic, cardiac).
-
ECOG performance status of 0-2.
Exclusion Criteria (based on general allo-HSCT trial design):
-
Prior allogeneic HSCT.
-
Active, uncontrolled infection.
-
Serious co-morbidities that would preclude allo-HSCT.
-
Use of other investigational drugs.
-
Planned use of certain serotherapies (e.g., ATG) or ex vivo T-cell depletion.
This compound Administration Protocol
Dosage and Formulation:
-
This compound is administered as an oral capsule.
-
In the Phase 1b/2a study, daily doses of 1 mg or 3 mg were evaluated.
Administration Schedule:
-
The exact start day relative to HSCT is not specified in the search results, but it is given "during and after HSCT". In the MO-TRANS trial, administration begins before transplantation and continues for up to one year after.
-
This compound is administered daily.
Caption: Experimental workflow for this compound administration with allo-HSCT.
Standard GVHD Prophylaxis Protocol
This compound is administered in addition to standard of care GVHD prophylaxis.
Regimens Used in Clinical Trials:
-
Cyclosporine A (CSA) and Methotrexate (MTX): A common combination for GVHD prevention.
-
Tacrolimus and Methotrexate (MTX): An alternative calcineurin inhibitor-based regimen.
General Administration Principles (based on standard practice):
-
Calcineurin Inhibitor (CSA or Tacrolimus): Typically initiated a few days before HSCT (Day -1 or -2) and continued for several months post-transplant, with subsequent tapering in the absence of GVHD. Dosing is adjusted based on therapeutic drug monitoring.
-
Methotrexate: Administered as short-course, intermittent intravenous infusions post-HSCT, commonly on Days +1, +3, +6, and +11.
Assessment and Monitoring Protocol
GVHD Assessment:
-
Regular clinical monitoring for signs and symptoms of acute and chronic GVHD (skin, gut, liver).
-
Biopsies of affected organs to confirm the diagnosis and grade the severity of GVHD.
-
Grading of acute and chronic GVHD is performed using established consensus criteria (e.g., Glucksberg criteria for acute GVHD, NIH criteria for chronic GVHD).
Pharmacokinetic and Pharmacodynamic (PK/PD) Monitoring:
-
PK: Serial blood samples are collected to determine the pharmacokinetic profiles of this compound and its active metabolite, this compound-phosphate.
-
PD: Peripheral blood lymphocyte counts (absolute lymphocyte count) are monitored as a pharmacodynamic marker of this compound activity.
Immune Cell Monitoring:
-
Bone marrow biopsies may be analyzed by immunohistochemistry to quantify T cell subsets (CD3+, CD4+, CD8+) in situ, providing evidence of T cell accumulation in the marrow.
Conclusion
This compound, when added to standard GVHD prophylaxis, represents a promising strategy to reduce the incidence and severity of GVHD while preserving the GvL effect in patients undergoing allo-HSCT for hematologic malignancies. Its unique mechanism of sequestering lymphocytes in lymphoid tissues without causing broad immunosuppression addresses a significant unmet need in the field. The safety and tolerability of this combination have been established in early-phase clinical trials, and ongoing pivotal studies are expected to provide definitive evidence of its efficacy in improving relapse-free and overall survival. The protocols outlined in these notes are intended to guide researchers and clinicians in the application and further investigation of this novel therapeutic agent.
References
Application Notes and Protocols for Long-term Mocravimod Treatment in Post-Transplant Maintenance Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocravimod (KRP203) is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator.[1][2] It is under investigation as an adjunctive and maintenance therapy for patients with hematological malignancies, such as Acute Myeloid Leukemia (AML), following allogeneic hematopoietic stem cell transplantation (allo-HSCT).[3][4] The therapeutic rationale for this compound in this setting is its potential to decouple the beneficial graft-versus-leukemia (GvL) effect from the detrimental graft-versus-host disease (GvHD).[5] This document provides a detailed overview of long-term this compound treatment protocols, summarizing key clinical trial data and outlining essential experimental procedures for monitoring patients.
Mechanism of Action: S1P Receptor Modulation
This compound is a pro-drug that is phosphorylated in vivo to its active metabolite, this compound-phosphate. This active form binds with high affinity to S1PR1 on lymphocytes. This binding internalizes the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that is crucial for their egress from secondary lymphoid organs, such as lymph nodes and the spleen.
This sequestration of lymphocytes, particularly T cells, in the lymphoid tissues is believed to have a dual effect in the post-transplant setting:
-
Reduction of GvHD: By limiting the infiltration of alloreactive donor T cells into peripheral tissues like the skin, liver, and gastrointestinal tract, this compound may reduce the incidence and severity of GvHD.
-
Preservation of GvL: The GvL effect is primarily mediated by donor T cells recognizing and eliminating residual leukemia cells, which often reside in the bone marrow and lymphoid tissues. By retaining T cells in these locations, this compound is hypothesized to maintain or even enhance the GvL effect, thereby reducing the risk of relapse. Preclinical models have shown that this compound improves survival by maintaining GvL activity while reducing GvHD.
S1P Receptor Signaling Pathway and this compound's Action
Caption: this compound blocks T cell egress from lymph nodes.
Clinical Development Program
This compound has been evaluated in a Phase 1b/2a clinical trial (NCT01830010) and is currently under investigation in a pivotal Phase 2b/3 trial known as the MO-TRANS study (NCT05429632).
Overview of Clinical Trials
| Trial Identifier | Phase | Status | Primary Objective | Patient Population | Dosage Arms | Standard of Care |
| NCT01830010 | 1b/2a | Completed | Safety and tolerability of this compound. | Hematological malignancies undergoing allo-HSCT. | 1 mg/day, 3 mg/day. | Cyclosporine A/methotrexate or Tacrolimus/methotrexate. |
| MO-TRANS (NCT05429632) | 2b/3 | Recruiting | Efficacy (Relapse-Free Survival) and safety. | Adult AML patients undergoing allo-HSCT. | 1 mg/day, 3 mg/day, Placebo. | Calcineurin inhibitor-based GvHD prophylaxis. |
Quantitative Data Summary
Pharmacokinetics and Pharmacodynamics (from NCT01830010)
This compound is rapidly absorbed and converted to its active phosphate metabolite. The pharmacodynamic effect is a dose-dependent reduction in peripheral blood absolute lymphocyte count (ALC).
| Parameter | Description |
| Mechanism | Reduction of circulating lymphocytes by sequestration in lymphoid organs. |
| Effect on ALC | A significant reduction in circulating lymphocyte numbers was observed. |
| T Cell Subsets | CD4+ T cells showed greater sensitivity to this compound treatment than CD8+ T cells, with their counts remaining below baseline for the duration of treatment. CD8+ T cell counts recovered more readily. |
Efficacy and Safety (from NCT01830010)
A post-hoc analysis of the AML patient subgroup from the Phase 1b/2a trial suggested a potential survival benefit.
| Endpoint | This compound Group (n=7) | Control Group (n=9) | Note |
| Deaths | 2 | 6 | A Bayesian comparison suggested a 93% probability that this compound increased overall survival. |
| Relapse | 1 patient relapsed while on treatment. | Not specified, but most deaths were due to disease progression. | |
| Safety | This compound was found to be safe and could be added to standard treatment regimens without negative impacts on engraftment. S1PR modulator class effects, such as bradycardia, were not of clinical concern. | N/A |
Long-term Treatment and Monitoring Protocols
The ongoing MO-TRANS study involves long-term administration of this compound for up to one year post-transplant. This necessitates a comprehensive monitoring plan.
MO-TRANS (NCT05429632) Study Workflow
Caption: Workflow of the MO-TRANS Phase 2b/3 clinical trial.
Key Experimental Protocols
Immunophenotyping of Peripheral Blood Lymphocyte Subsets by Flow Cytometry
Objective: To monitor the pharmacodynamic effect of this compound on circulating T and B lymphocyte populations.
Methodology:
-
Sample Collection: Collect 2-4 mL of peripheral blood in EDTA or sodium heparin tubes. Samples should be processed within 48 hours.
-
Staining:
-
Pipette 100 µL of whole blood into a flow cytometry tube.
-
Add a pre-titered cocktail of fluorescently-conjugated monoclonal antibodies (e.g., CD45, CD3, CD4, CD8, CD19).
-
Vortex gently and incubate in the dark at room temperature for 20 minutes.
-
-
Lysis:
-
Add 2 mL of a commercial lysing solution.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge at 300-400 x g for 5 minutes.
-
-
Wash:
-
Decant the supernatant.
-
Resuspend the cell pellet in 1-2 mL of wash buffer (e.g., PBS with 2% FBS).
-
Centrifuge and decant as before. Repeat wash step if necessary.
-
-
Acquisition:
-
Resuspend the final cell pellet in 0.5 mL of sheath fluid or PBS.
-
Acquire samples on a calibrated flow cytometer. Collect a minimum of 50,000 to 100,000 events in the lymphocyte gate.
-
-
Analysis:
-
Gate on the lymphocyte population using a CD45 vs. Side Scatter (SSC) plot.
-
From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).
-
Further phenotype T cells into helper T cells (CD3+CD4+) and cytotoxic T cells (CD3+CD8+).
-
Calculate absolute counts using a dual-platform method or single-platform with counting beads.
-
T-Cell Subsets in Bone Marrow Biopsies by Immunohistochemistry (IHC)
Objective: To assess the in-situ accumulation of T cells in the bone marrow, a key site for the GvL effect.
Methodology:
-
Sample Preparation:
-
Obtain bone marrow trephine biopsies and fix in 10% neutral buffered formalin.
-
Decalcify using a suitable agent (e.g., EDTA-based solution).
-
Process and embed in paraffin wax.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Staining:
-
Deparaffinization and Rehydration: Use xylene and graded ethanol series.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate with primary antibodies against T-cell markers (e.g., CD3, CD4, CD8) at optimal dilutions overnight at 4°C or for 1 hour at room temperature.
-
Detection System: Use a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions.
-
Chromogen: Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), resulting in a brown precipitate.
-
Counterstain: Lightly counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Examine under a light microscope. T cells will be identified by the brown staining of their membranes (for CD markers).
-
Quantify the number of positive cells per high-power field or use digital image analysis to determine the percentage of positive cells in the total nucleated cell population.
-
Assessment and Grading of Graft-Versus-Host Disease (GvHD)
Objective: To clinically assess the incidence and severity of acute and chronic GvHD.
Methodology:
-
Acute GvHD (aGvHD):
-
Typically occurs within the first 100 days post-transplant but can occur later.
-
Assess for clinical signs in the three main target organs:
-
Skin: Maculopapular rash (staged by % of body surface area involved).
-
Liver: Hyperbilirubinemia.
-
Gastrointestinal (GI) Tract: Nausea, vomiting, anorexia, and diarrhea (staged by volume).
-
-
Grade the overall severity from I (mild) to IV (severe) based on the stage of organ involvement, using the Mount Sinai Acute GvHD International Consortium (MAGIC) criteria. Organ biopsies may be required for definitive diagnosis.
-
-
Chronic GvHD (cGvHD):
-
Diagnosis and severity are determined based on the 2014 National Institutes of Health (NIH) Consensus Criteria.
-
Requires the presence of at least one diagnostic clinical sign or one distinctive manifestation confirmed by biopsy or other relevant tests.
-
Involves a broader range of organs, including skin, mouth, eyes, GI tract, liver, lungs, joints, and fascia.
-
Global severity is scored as mild, moderate, or severe based on the number of organs involved and the severity of involvement on a 0-3 scale for each organ.
-
Monitoring of Post-Transplant Chimerism
Objective: To determine the proportion of hematopoietic cells of donor versus recipient origin, which is crucial for assessing engraftment and detecting potential graft failure or relapse.
Methodology:
-
Sample Collection: Collect peripheral blood or bone marrow aspirate in EDTA tubes from both the recipient (post-transplant) and the donor (pre-transplant).
-
DNA Extraction: Isolate genomic DNA from the collected samples.
-
Chimerism Analysis by Short Tandem Repeat (STR) PCR:
-
Informativity Analysis: Before transplant, amplify multiple polymorphic STR loci from both donor and recipient DNA to identify "informative" loci where the donor and recipient have different alleles.
-
Post-transplant Analysis: Amplify the selected informative STR loci from the post-transplant recipient sample using fluorescently labeled primers.
-
Fragment Analysis: Separate the PCR products by size using capillary electrophoresis.
-
Quantification: The relative amounts of donor and recipient DNA are calculated by comparing the peak areas of the donor- and recipient-specific alleles. The result is expressed as the percentage of donor chimerism.
-
-
Interpretation:
-
Complete Chimerism: Only donor alleles are detected.
-
Mixed Chimerism: A mixture of donor and recipient alleles is detected.
-
Graft Failure/Relapse: Increasing recipient chimerism over time can be an early indicator of graft rejection or disease relapse.
-
Conclusion
Long-term maintenance therapy with this compound in the post-transplant setting represents a promising strategy to improve outcomes by potentially separating GvL from GvHD. The protocols and data presented here provide a framework for the clinical application and monitoring of this compound. Rigorous and standardized application of these experimental procedures is essential for accurately assessing the safety and efficacy of this novel therapeutic approach. Topline data from the ongoing MO-TRANS trial, expected in 2025, will be crucial in further defining the role of this compound in this patient population.
References
- 1. Chimerism analysis following hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. priothera.com [priothera.com]
- 5. P1282: this compound IMPROVES OVERALL SURVIVAL IN AML PATIENTS UNDERGOING ALLOGENEIC HEMATOPOIETIC CELL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Immune Reconstitution in Patients Treated with Mocravimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocravimod (KRP203) is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] Its primary mechanism of action involves the functional antagonism of S1P receptor 1 (S1P1), which plays a crucial role in the egress of lymphocytes from secondary lymphoid organs.[1][3] By binding to S1P1 on lymphocytes, this compound leads to the internalization and degradation of the receptor, rendering the cells unresponsive to the natural S1P gradient that guides their exit from lymph nodes and other lymphoid tissues.[4] This results in a reversible sequestration of lymphocytes, particularly naive and central memory T cells, within these organs, leading to a reduction in peripheral blood lymphocyte counts.
In the context of allogeneic hematopoietic stem cell transplantation (allo-HSCT) for hematological malignancies, this compound is being investigated for its potential to mitigate graft-versus-host disease (GvHD) while preserving the beneficial graft-versus-leukemia (GvL) effect. By retaining T cells in lymphoid organs where leukemic cells often reside, this compound may enhance GvL activity while limiting the infiltration of alloreactive T cells into peripheral tissues, a key driver of GvHD.
Effective monitoring of immune reconstitution in patients receiving this compound is critical to understanding its pharmacodynamics, assessing its therapeutic efficacy, and ensuring patient safety. This document provides detailed application notes and protocols for monitoring key immunological parameters in this patient population.
Data Presentation
Table 1: Effect of S1P Receptor Modulators on Peripheral Blood Lymphocyte Counts
| S1P Receptor Modulator | Dose | Time Point | Mean Lymphocyte Count (x 10^9 cells/L) | % Reduction from Baseline | Reference |
| Ozanimod | 0.5 mg | Day 85 | 1.055 | 42.2% | |
| 1 mg | Day 85 | 0.536 | 73.3% | ||
| Fingolimod | 0.5 mg | 6 months | ~0.500 | ~70% | |
| Siponimod | 2 mg | 3 months | ~0.560 | 20-30% of baseline | |
| Ponesimod | 20 mg | 6 months | ~0.650 | ~70% |
Note: Data for this compound is not yet available in a comparable format in published literature. The data from other S1P receptor modulators provides an expected range of peripheral lymphopenia.
Table 2: T-Cell Subsets in Bone Marrow of Allogeneic HSCT Patients Treated with this compound
| T-Cell Subset | Treatment Group | Day 30 Post-transplant (cells/mm²) | Day 90 Post-transplant (cells/mm²) | Reference |
| CD3+ T-cells | This compound | Increased vs. Control | Increased vs. Control | |
| Control | - | - | ||
| CD4+ T-cells | This compound | Markedly increased vs. Control | Markedly increased vs. Control | |
| Control | - | - | ||
| CD8+ T-cells | This compound | Increased vs. Control | Increased vs. Control | |
| Control | - | - |
Note: The referenced study indicates a significant accumulation of T-cell subsets in the bone marrow of this compound-treated patients compared to controls, with a more pronounced effect on CD4+ T-cells. Specific mean values were not provided in the abstract.
Signaling Pathway and Experimental Workflow
Caption: this compound binds to the S1P1 receptor on lymphocytes, leading to its internalization and subsequent lymphocyte sequestration within the lymph nodes.
Caption: Experimental workflow for monitoring immune reconstitution in patients treated with this compound.
References
- 1. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. priothera.com [priothera.com]
- 3. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of Mocravimod and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocravimod (KRP203) is an orally administered, selective sphingosine-1-phosphate receptor (S1PR) modulator.[1][2] It blocks the egress of T cells from lymph nodes and other lymphoid organs, a mechanism that is being investigated for its therapeutic potential in various conditions, including autoimmune diseases and as an adjunct therapy in hematopoietic stem cell transplantation (allo-HSCT).[1][3] this compound is metabolized to its active phosphate metabolite, this compound-phosphate. A thorough understanding of the pharmacokinetic (PK) profiles of both the parent drug and its active metabolite is crucial for optimizing dosing strategies and ensuring safety and efficacy in clinical applications.
These application notes provide a summary of the pharmacokinetic parameters of this compound and this compound-phosphate, along with detailed protocols for their quantification in biological matrices.
Pharmacokinetic Profile
This compound and its active metabolite, this compound-phosphate, exhibit distinct pharmacokinetic properties. Following oral administration, both compounds accumulate in the blood, with trough concentrations reaching a steady state after approximately 14 to 25 days of daily dosing.[1] A consistent ratio of approximately 1:2 between this compound and this compound-phosphate is observed across different treatment regimens.
The time to reach maximum plasma concentration (Tmax) for both this compound and this compound-phosphate is between 3 and 12 hours after the initial dose. The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) have been shown to increase in a dose-dependent manner.
Drug-Drug Interactions
The potential for drug-drug interactions has been investigated, particularly with inhibitors of the CYP3A4 metabolic pathway and transporters.
-
CYP3A4 Inhibition: Co-administration of this compound with the strong CYP3A4 inhibitor itraconazole did not significantly affect the Cmax or AUC of either this compound or this compound-phosphate, suggesting that dosage adjustments are not necessary when this compound is given with CYP3A4 inhibitors.
-
Cyclosporin Co-administration: When administered with cyclosporin, a strong inhibitor of CYP3A4, P-gp, and BCRP, a minor to moderate effect on the Cmax and AUC of this compound and this compound-phosphate was observed.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and its active metabolite.
Table 1: Pharmacokinetic Parameters of this compound and this compound-Phosphate
| Parameter | This compound | This compound-Phosphate | Reference |
| Tmax (hours) | 3 - 12 | 3 - 12 | |
| Steady State | 14 - 25 days | 14 - 25 days | |
| Ratio (this compound:this compound-P) | 1:2 | - |
Table 2: Effect of Co-administered Drugs on this compound and this compound-Phosphate Pharmacokinetics (Geometric Mean Ratios)
| Co-administered Drug | Parameter | This compound (GMR [90% CI]) | This compound-Phosphate (GMR [90% CI]) | Reference |
| Itraconazole | Cmax | 0.92 [0.85-1.01] | 0.99 [0.92-1.08] | |
| AUC0-inf | 1.04 [0.97-1.11] | 1.11 [1.04-1.18] | ||
| Cyclosporin | Cmax | 1.15 [1.10-1.20] | 1.87 [1.66-2.11] | |
| AUC0-inf | 1.31 [1.24-1.38] | 1.46 [1.35-1.59] |
Signaling Pathway and Mechanism of Action
This compound acts as a functional antagonist of the S1P receptor. By binding to S1PR1 on lymphocytes, it prevents their egress from lymphoid tissues, leading to a reduction in circulating lymphocytes. This mechanism is key to its immunomodulatory effects.
Caption: this compound's mechanism of action on lymphocyte trafficking.
Experimental Protocols
Quantification of this compound and this compound-Phosphate in Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and its active metabolite in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific MRM transitions for this compound and this compound-phosphate need to be optimized.
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Caption: Workflow for bioanalytical sample preparation.
Conclusion
The pharmacokinetic properties of this compound and its active metabolite, this compound-phosphate, are well-characterized, with predictable behavior regarding time to steady state and dose-dependent exposure. The provided analytical methodology offers a robust approach for the accurate quantification of these compounds in biological matrices, which is essential for ongoing and future clinical development. The minimal interaction with strong CYP3A4 inhibitors simplifies co-administration with other medications. These notes and protocols serve as a valuable resource for researchers and clinicians working with this promising S1PR modulator.
References
Application Notes: Immunohistochemical Staining of Lymphoid Tissues Following Mocravimod Treatment
References
- 1. priothera.com [priothera.com]
- 2. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of multiple-dose ponesimod, a selective S1P1 receptor modulator, on lymphocyte subsets in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing bradycardia as a side effect of S1PR modulators like Mocravimod
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Mocravimod and other S1PR modulators in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding the management of bradycardia, a known class effect of S1PR modulators.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of bradycardia induced by this compound and other S1PR modulators?
A1: this compound, a sphingosine-1-phosphate receptor (S1PR) modulator, primarily acts on the S1P receptor subtype 1 (S1PR1). In the cardiovascular system, S1PR1 is expressed on atrial myocytes.[1][2] The initial administration of an S1PR modulator like this compound causes an agonistic effect on these receptors, mimicking the action of acetylcholine on muscarinic receptors.[2] This activation of S1PR1 on cardiac myocytes leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in myocyte hyperpolarization and a transient reduction in heart rate, otherwise known as bradycardia.[3] This effect is typically most pronounced after the first dose.[4]
Q2: How common and severe is bradycardia with this compound in pre-clinical and clinical studies?
A2: Bradycardia is a recognized class effect of S1PR modulators. In clinical studies with this compound, bradycardia has been reported as a common adverse event. However, in a Phase 1b/2a study involving patients undergoing allogeneic hematopoietic stem cell transplant, these effects were generally not of clinical concern. The majority of adverse events, including bradycardia, were reported as mild.
Q3: Are there any known drug interactions that could exacerbate this compound-induced bradycardia?
A3: Co-administration of this compound with other drugs that lower heart rate, such as beta-blockers or calcium channel blockers, could potentially lead to an additive effect and more pronounced bradycardia. Caution is advised when designing experiments involving such combinations. It is recommended to establish a stable baseline heart rate before administering this compound in the presence of other chronotropic agents.
Q4: What is the typical onset and duration of bradycardia following this compound administration?
A4: For the S1PR modulator class, the decrease in heart rate typically begins within the first few hours after the initial dose, with the maximum effect observed around 4-6 hours post-administration. The heart rate generally returns to baseline within 24 hours as the S1PR1 receptors are downregulated.
Troubleshooting Guide
Issue 1: Significant Bradycardia Observed After First Dose in an Animal Model
-
Problem: A researcher administers the first dose of this compound to a rodent model and observes a heart rate drop of over 30% from baseline, raising concerns about animal welfare and data validity.
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Verify the calculated dose and the concentration of the dosing solution to rule out an overdose.
-
Continuous Monitoring: Implement continuous heart rate monitoring (e.g., via telemetry or pulse oximetry) for at least 6 hours post-dose to track the nadir and recovery.
-
Assess for Other Symptoms: Observe the animal for other signs of distress, such as lethargy, labored breathing, or changes in posture.
-
Consider Dose Titration: For future experiments, implement a dose-titration regimen. Starting with a lower dose and gradually increasing to the target dose can mitigate the initial sharp drop in heart rate. This allows for receptor desensitization to occur more gradually.
-
Evaluate Anesthesia: If the experiment is performed under anesthesia, ensure the anesthetic agent used does not have significant cardiodepressant effects that could be compounded by this compound.
-
Issue 2: Inconsistent Bradycardic Response Across Experimental Subjects
-
Problem: In a cohort of animals receiving the same dose of this compound, the degree of bradycardia varies significantly, complicating the interpretation of experimental results.
-
Troubleshooting Steps:
-
Standardize Baseline Conditions: Ensure all subjects are acclimatized to the experimental environment and that baseline heart rates are measured under identical, stress-free conditions.
-
Check for Underlying Cardiac Variability: Individual differences in autonomic tone can influence the response to S1PR modulators. Consider performing a baseline ECG to screen for any pre-existing cardiac abnormalities in the animal models.
-
Review Administration Technique: Inconsistent absorption due to variations in oral gavage or injection technique can lead to different plasma concentrations. Refine and standardize the administration protocol.
-
Genetic Homogeneity: If using outbred animal stocks, consider switching to an inbred strain to reduce genetic variability in S1PR expression or signaling pathways.
-
Data Presentation
Table 1: Summary of Bradycardia as a Class Effect of S1PR Modulators
| S1PR Modulator | Typical Onset of Bradycardia | Nadir of Heart Rate Reduction | Management Strategy Recommendation | Reference |
| Fingolimod | 1-2 hours post-first dose | 4-5 hours post-first dose | First-dose observation for 6 hours | |
| Siponimod | 1-2 hours post-first dose | 3-4 hours post-first dose | Dose titration over several days | |
| Ozanimod | 1-2 hours post-first dose | 5-6 hours post-first dose | Dose titration over several days | |
| Ponesimod | 1-2 hours post-first dose | 2-4 hours post-first dose | Dose titration over several days | |
| This compound | Expected to be similar to other S1PR modulators | Expected to be similar to other S1PR modulators | Dose titration should be considered in sensitive models |
Experimental Protocols
Protocol 1: First-Dose Heart Rate Monitoring in a Rodent Model
-
Acclimatization: Acclimatize animals to the experimental room and any monitoring equipment (e.g., restraining device, telemetry receiver) for at least 3 days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, record a stable baseline heart rate for at least 30 minutes before dosing.
-
Dose Administration: Administer this compound via the intended route (e.g., oral gavage).
-
Post-Dose Monitoring: Continuously monitor heart rate for a minimum of 6 hours. Record heart rate at 30-minute intervals.
-
Data Analysis: Calculate the percentage change in heart rate from baseline at each time point. Identify the time to nadir and the maximum percentage decrease in heart rate.
-
Recovery: Continue periodic monitoring until the heart rate returns to within 10% of the baseline.
Protocol 2: Dose-Titration Regimen to Mitigate Bradycardia
-
Objective: To adapt the animal model to the S1PR modulator and reduce the acute first-dose bradycardic effect.
-
Day 1-2: Administer 25% of the final target dose.
-
Day 3-4: Administer 50% of the final target dose.
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Day 5-6: Administer 75% of the final target dose.
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Day 7 onwards: Administer the full 100% target dose.
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Monitoring: Conduct continuous heart rate monitoring on Day 1 and Day 7 to compare the bradycardic response between the initial low dose and the final target dose. A significantly blunted response is expected on Day 7.
Visualizations
Caption: S1PR1 signaling pathway leading to bradycardia.
References
- 1. Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming potential Mocravimod resistance in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mocravimod in preclinical studies. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in preclinical models?
A1: this compound (formerly KRP-203) is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator.[1][2][3] It is a prodrug that is phosphorylated in vivo to its active form, this compound-phosphate.[1] The active metabolite then binds to S1P1 receptors on lymphocytes, acting as a functional antagonist.[4] This binding induces the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the endogenous S1P gradient that normally guides their exit from secondary lymphoid organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction in circulating lymphocytes. In the context of allogeneic hematopoietic stem cell transplantation (allo-HSCT), this mechanism is intended to prevent graft-versus-host disease (GvHD) by sequestering alloreactive donor T-cells, while preserving the beneficial graft-versus-leukemia (GvL) effect.
Q2: What are the potential mechanisms of resistance to this compound?
A2: While no direct preclinical studies on this compound resistance have been published, potential mechanisms can be inferred from the pharmacology of S1P receptor modulators:
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S1P1 Receptor Downregulation and Desensitization: Chronic exposure to S1P1R agonists like this compound is known to cause receptor internalization and degradation as part of its mechanism of action. However, excessive or prolonged downregulation could lead to a state of functional resistance where the target cells are no longer responsive to the drug. This desensitization is a common feature of G protein-coupled receptors.
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Alterations in S1P Signaling Pathway Components: Genetic mutations or altered expression of downstream signaling molecules in the S1P pathway could potentially bypass the effects of this compound. S1P signaling is complex, involving multiple G proteins and effector pathways.
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Receptor Crosstalk: Other signaling pathways could potentially compensate for the inhibition of S1P1R signaling. For instance, studies have shown reciprocal regulation between S1P1R and other receptors like the β1-adrenergic receptor, suggesting a complex interplay between different signaling networks.
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Drug Metabolism and Efflux: Although not specifically reported for this compound, alterations in the activity of drug-metabolizing enzymes or efflux pumps in target cells could theoretically reduce the intracellular concentration of the active metabolite, leading to reduced efficacy.
Q3: We are observing a less-than-expected reduction in peripheral lymphocyte counts in our mouse model after this compound administration. What could be the issue?
A3: Several factors could contribute to a suboptimal response:
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Dosing and Administration: Verify the dose, route, and frequency of administration. Oral gavage is a common administration route for this compound in preclinical studies. Ensure the formulation is prepared correctly and administered consistently.
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Pharmacokinetics: The metabolism of this compound to its active phosphate form is crucial. Factors influencing the activity of sphingosine kinases could affect drug efficacy.
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Animal Model Specifics: The specific strain and age of the mice, as well as the nature of the disease model, can influence the response.
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Timing of Blood Collection: Ensure that blood samples for lymphocyte enumeration are collected at the expected time of peak effect after drug administration.
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Potential for Resistance: While not documented, consider the possibility of the emergence of a resistant cell population, especially in long-term studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Diminishing efficacy over time in a long-term study | S1P1 receptor downregulation and desensitization. | 1. Assess S1P1R Expression: If technically feasible, measure S1P1R mRNA and protein levels in lymphocytes from treated and control animals at different time points. 2. Intermittent Dosing: Consider designing a study with an intermittent dosing schedule to allow for potential re-sensitization of the receptors. |
| Variability in response between individual animals | Inconsistent drug administration or individual differences in metabolism. | 1. Refine Administration Technique: Ensure consistent volume and placement during oral gavage. 2. Pharmacokinetic Analysis: Measure plasma levels of this compound and its active metabolite to correlate with efficacy. |
| Unexpected off-target effects | This compound's structural similarity to other S1P modulators might lead to interactions with other S1P receptor subtypes at high concentrations. | 1. Dose-Response Study: Conduct a dose-response study to identify the optimal therapeutic window with minimal off-target effects. 2. Phenotypic Analysis: Perform a broader phenotypic analysis of different organ systems to identify any unexpected changes. |
| Lack of GvL effect in a cancer model | Suboptimal sequestration of T-cells or development of tumor escape mechanisms. | 1. Confirm T-cell Sequestration: Analyze lymphocyte populations in lymphoid organs and peripheral blood to confirm the mechanism of action. 2. Tumor Microenvironment Analysis: Investigate the tumor microenvironment for changes in immune cell infiltration and expression of immune checkpoint molecules. |
Data Presentation
Table 1: Effect of this compound on Circulating Lymphocyte Counts in a Murine Model of Chronic GvHD
| Treatment Group | Time Point | Mean Absolute Lymphocyte Count (cells/µL) | % Reduction from Control |
| Vehicle Control | Day 42 | 1500 | N/A |
| This compound (3 mg/kg/day) | Day 42 | 600 | 60% |
Note: Data are hypothetical and for illustrative purposes, based on the expected pharmacological effect of this compound.
Table 2: Summary of Preclinical Efficacy of this compound in a Mouse Model of Chronic GvHD
| Outcome Measure | Vehicle Control | This compound (3 mg/kg/day) |
| Chronic GvHD Skin Score | High | Significantly Reduced |
| Lachrymal Secretion Volume | Low | Significantly Preserved |
| Pathological Skin GvHD Score | High | Significantly Decreased |
| Fibrotic Area in Liver | High | Significantly Decreased |
| Fibrotic Area in Salivary Glands | High | Significantly Decreased |
Experimental Protocols
Protocol 1: Induction and Assessment of Chronic Graft-versus-Host Disease in a Mouse Model
This protocol is based on a study investigating the effect of this compound on chronic GvHD.
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Recipient Mice: BALB/c (H-2d) mice.
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Donor Mice: Minor histocompatibility antigen-mismatched allogeneic B10.D2 (H-2d) mice.
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Conditioning: Irradiate recipient BALB/c mice with 5.5 Gy on day -1.
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Transplantation: On day 0, intravenously inject recipient mice with 8 x 10^6 bone marrow cells and 15 x 10^6 splenocytes from donor B10.D2 mice.
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This compound Administration: Orally administer this compound at 3 mg/kg/day or vehicle control from day -1 to day +42.
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GvHD Assessment:
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Monitor chronic GvHD skin scores regularly.
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Measure lachrymal secretion volume to assess sicca syndrome.
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At the end of the experiment, collect skin, liver, and salivary glands for pathological scoring of chronic GvHD and assessment of fibrotic areas.
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GVL Effect Assessment (in a separate model):
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Use B6D2F1 recipient mice transplanted with cells from C57BL/6 donors.
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On day 0, inject recipient-type luciferase-expressing P815 leukemia cells.
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Monitor leukemia progression through bioluminescence imaging.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-P binds to the S1P1 receptor, leading to its internalization and lymphocyte sequestration.
Caption: Workflow to investigate potential S1P1R downregulation as a mechanism of this compound resistance.
Caption: Potential mechanisms that could lead to reduced therapeutic efficacy of this compound.
References
Mocravimod Dosage Optimization: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Mocravimod dosage to maximize the Graft-versus-Leukemia (GvL) effect while minimizing Graft-versus-Host Disease (GvHD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of GvHD and GvL?
A1: this compound is a synthetic sphingosine-1-phosphate receptor (S1PR) modulator.[1][2][3] Its active metabolite, this compound-phosphate, binds to S1P receptors on lymphocytes, leading to their internalization. This process blocks the signal required for T cells to exit from lymphoid organs.[1][2] Consequently, alloreactive donor T cells are sequestered in lymphoid tissues where they can exert their beneficial anti-leukemic effects (GvL), while their migration to peripheral tissues to cause GvHD is significantly reduced. This mechanism aims to decouple the GvL effect from GvHD.
Q2: What are the recommended starting dosages for this compound in preclinical and clinical studies?
A2: In preclinical mouse models of GvHD, a dosage of 3 mg/kg/day administered orally has been shown to be effective in ameliorating chronic GvHD. In clinical trials, this compound has been evaluated at daily oral doses of 1 mg and 3 mg in adult patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HCT). The ongoing MO-TRANS Phase III clinical trial is further evaluating the efficacy and safety of 1 mg and 3 mg daily doses of this compound.
Q3: How can I assess the GvL effect of this compound in my preclinical model?
A3: A common and effective method for quantifying the GvL effect in preclinical models is through in vivo bioluminescence imaging (BLI). This involves using luciferase-expressing leukemia cell lines. After injecting these cells into recipient mice, the tumor burden can be non-invasively monitored and quantified by measuring the photon flux using an IVIS imaging system. A reduction in bioluminescence signal in this compound-treated animals compared to controls indicates a positive GvL effect.
Q4: What are the key parameters to monitor for GvHD in mouse models?
A4: GvHD severity in mouse models is typically assessed using a scoring system that evaluates multiple clinical parameters. These commonly include weight loss, posture (hunching), mobility, and anemia. Each parameter is assigned a score (e.g., 0 for minimum to 2 for maximum), and the cumulative score reflects the overall severity of GvHD. Histopathological analysis of target organs such as the skin, liver, and colon can also be performed to assess tissue damage and immune cell infiltration.
Troubleshooting Guides
Issue 1: High variability in GvHD severity between individual mice in the same experimental group.
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Possible Cause 1: Inconsistent cell injection. The number of viable cells injected can significantly impact GvHD development.
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Troubleshooting Tip: Ensure accurate cell counting and viability assessment (e.g., using trypan blue exclusion) immediately before injection. Maintain cells on ice to preserve viability. Use a consistent injection technique (e.g., intravenous tail vein injection) and volume for all animals.
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Possible Cause 2: Donor-to-donor variability in humanized mouse models. Peripheral blood mononuclear cells (PBMCs) from different human donors can have varying alloreactive potential.
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Troubleshooting Tip: Whenever possible, use PBMCs from the same donor for all animals within an experiment. If multiple donors are necessary, ensure that each experimental group has a balanced representation of cells from each donor.
-
-
Possible Cause 3: Suboptimal irradiation. Inconsistent myeloablation can lead to variable engraftment of donor cells and subsequent GvHD development.
-
Troubleshooting Tip: Ensure accurate and uniform irradiation of all mice. Use a calibrated irradiator and a rotating platform or individual mouse holders to ensure even dose distribution.
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Issue 2: Lack of a discernible GvL effect despite this compound treatment.
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Possible Cause 1: Insufficient tumor cell engraftment. If the initial leukemia burden is too low, it may be difficult to measure a significant anti-leukemic effect.
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Troubleshooting Tip: Optimize the number of luciferase-expressing leukemia cells injected to establish a consistent and measurable tumor burden. Perform a pilot study to determine the optimal cell dose.
-
-
Possible Cause 2: Insensitive GvL assay. The method used to assess GvL may not be sensitive enough to detect subtle changes.
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Troubleshooting Tip: Ensure that the luciferase-expressing cell line has a strong and stable signal. Optimize the timing of bioluminescence imaging after luciferin injection, as the signal intensity can vary over time.
-
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Possible Cause 3: Suboptimal this compound dosage. The dose of this compound may be too low to effectively sequester a sufficient number of T cells in the lymphoid organs to mediate a strong GvL effect.
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Troubleshooting Tip: Perform a dose-response study to determine the optimal dose of this compound for your specific preclinical model.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Chronic GvHD
| Parameter | Control (Vehicle) | This compound (3 mg/kg/day) | Reference |
| Chronic GvHD Skin Score | Significantly higher | Significantly reduced | |
| Lachrymal Secretion Volume | Reduced | Significantly preserved | |
| Pathological Skin cGvHD Score | Higher | Significantly decreased | |
| Fibrotic Area in Liver | Increased | Significantly decreased | |
| Fibrotic Area in Salivary Glands | Increased | Significantly decreased |
Table 2: Clinical Trial Data for this compound in Allogeneic HSCT
| Study Identifier | Dosage(s) | Primary Endpoint(s) | Key Secondary Endpoint(s) | Status | Reference |
| NCT01830010 | 1 mg/day, 3 mg/day | Safety and Tolerability | Pharmacokinetics, GvHD-free relapse-free survival at 6 months | Completed | |
| MO-TRANS (NCT05429632) | 1 mg/day, 3 mg/day | Relapse-Free Survival (RFS) at 12 months | Overall Survival (OS) at 24 months, Occurrence of GvHD | Recruiting |
Experimental Protocols
Protocol 1: Induction of Chronic GvHD in a Murine Model
This protocol is adapted from a study investigating the effects of this compound on chronic GvHD.
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Recipient Mice: BALB/c (H-2d) mice.
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Donor Mice: B10.D2 (H-2d) mice (minor histocompatibility antigen-mismatched).
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Irradiation: Irradiate recipient BALB/c mice with a single dose of 5.5 Gy.
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Cell Preparation:
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Harvest bone marrow cells from the femurs and tibias of donor B10.D2 mice.
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Prepare a single-cell suspension of splenocytes from donor B10.D2 mice.
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Transplantation: On day 0, intravenously inject recipient mice with 8 x 10^6 bone marrow cells and 15 x 10^6 splenocytes from the donor mice.
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This compound Administration: Orally administer this compound (3 mg/kg/day) or vehicle control to recipient mice daily from day -1 to day +42 post-transplantation.
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GvHD Monitoring: Monitor mice regularly for clinical signs of GvHD, including weight loss, skin lesions, and eye dryness. Score GvHD severity based on established criteria.
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Histopathological Analysis: At the end of the experiment, collect tissues (skin, liver, salivary glands) for histological analysis to assess fibrosis and immune cell infiltration.
Protocol 2: Assessment of GvL Effect using Bioluminescence Imaging
This protocol is a general guideline for assessing GvL in a murine leukemia model.
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Leukemia Cell Line: Use a leukemia cell line (e.g., P815) that has been stably transduced to express luciferase.
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Recipient Mice: Use an appropriate mouse strain that is syngeneic or allogeneic to the leukemia cell line and the donor cells in your GvHD model (e.g., B6D2F1).
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Leukemia Injection: On day 0 of the transplantation, intravenously inject recipient mice with a predetermined number of luciferase-expressing leukemia cells.
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Bioluminescence Imaging:
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At regular intervals post-transplantation, inject mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).
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Anesthetize the mice (e.g., with isoflurane).
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Image the mice using an in vivo imaging system (e.g., IVIS) to detect the bioluminescent signal.
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Data Analysis: Quantify the bioluminescent signal (photon flux) from the region of interest (e.g., whole body or specific organs). A lower signal in the this compound-treated group compared to the control group indicates a stronger GvL effect.
Signaling Pathways and Experimental Workflows
References
Addressing the impact of CYP3A4 inhibitors on Mocravimod metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CYP3A4 inhibitors on the metabolism of Mocravimod.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: In vitro data indicate that this compound is predominantly metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2]
Q2: What is the active metabolite of this compound?
A2: The primary active metabolite of this compound is this compound-phosphate (MOC-P).[1][2]
Q3: What is the potential impact of co-administering this compound with a CYP3A4 inhibitor?
A3: Co-administration with a CYP3A4 inhibitor has the potential to increase the plasma concentration of this compound by reducing its metabolism. This can lead to increased exposure and potentially alter the safety and efficacy profile of the drug.
Q4: Have clinical studies been conducted to evaluate the drug-drug interaction (DDI) between this compound and CYP3A4 inhibitors?
A4: Yes, two Phase 1, open-label, fixed-sequence studies were conducted in healthy volunteers to assess the effects of multiple doses of itraconazole (a strong CYP3A4 and P-glycoprotein inhibitor) and cyclosporin (a strong CYP3A4, P-gp, and BCRP inhibitor) on the single-dose pharmacokinetics of this compound.[1]
Data Presentation: Pharmacokinetic Parameters from DDI Studies
The following table summarizes the quantitative data from the drug-drug interaction studies of this compound with itraconazole and cyclosporin. The data is presented as geometric mean ratios (GMR) with 90% confidence intervals (CI) for the maximum plasma concentration (Cmax) and the area under the concentration-time curve from time zero to infinity (AUC0-inf).
| Co-administered Inhibitor | Analyte | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) |
| Itraconazole | This compound | Cmax | 0.92 (0.85-1.01) |
| AUC0-inf | 1.04 (0.97-1.11) | ||
| This compound-phosphate | Cmax | 0.99 (0.92-1.08) | |
| AUC0-inf | 1.11 (1.04-1.18) | ||
| Cyclosporin | This compound | Cmax | 1.15 (1.10-1.20) |
| AUC0-inf | 1.31 (1.24-1.38) | ||
| This compound-phosphate | Cmax | 1.87 (1.66-2.11) | |
| AUC0-inf | 1.46 (1.35-1.59) |
Data sourced from a Phase 1 clinical study in healthy volunteers.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (Fluorometric Method)
This protocol provides a general framework for assessing the inhibitory potential of a compound on CYP3A4 activity using a fluorogenic probe substrate.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
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NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
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Potassium phosphate buffer (pH 7.4)
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This compound and/or test inhibitor
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Positive control inhibitor (e.g., Ketoconazole)
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96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) and the positive control in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of the inhibitor and positive control in potassium phosphate buffer.
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Prepare a working solution of the fluorogenic substrate in the buffer.
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Prepare a working solution of the NADPH regenerating system.
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Dilute the recombinant CYP3A4 enzyme to the desired concentration in cold buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the potassium phosphate buffer, the test inhibitor dilutions, and the CYP3A4 enzyme solution.
-
Include wells for a negative control (no inhibitor) and a positive control.
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Pre-incubate the plate at 37°C for 10 minutes.
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-
Initiate and Monitor the Reaction:
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Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
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Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
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-
Data Analysis:
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Calculate the rate of the reaction (V) for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
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Troubleshooting Guide for In Vitro CYP3A4 Inhibition Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations across the plate | - Use calibrated pipettes and proper technique.- Ensure thorough mixing after each reagent addition.- Pre-warm all reagents and the plate to the assay temperature. |
| Low Signal or No Enzyme Activity | - Inactive enzyme- Degraded NADPH- Incorrect buffer pH | - Use a new lot of enzyme and verify its activity.- Prepare fresh NADPH regenerating solution for each experiment.- Verify the pH of the buffer. |
| High Background Fluorescence | - Autofluorescence of the test compound- Contaminated reagents or plate | - Run a control experiment without the enzyme to measure the compound's intrinsic fluorescence.- Use high-quality, low-fluorescence plates and fresh reagents. |
| Inconsistent IC50 Values | - Substrate concentration not at or below Km- Test compound instability or precipitation | - Ensure the substrate concentration is appropriate to be sensitive to inhibition.- Check the solubility of the test compound in the final assay buffer. |
| Apparent Activation of CYP3A4 | - Direct interaction of the compound with the fluorescent substrate or product- Allosteric activation of the enzyme | - Run controls without the enzyme to rule out direct fluorescence interference.- Consider using a different probe substrate to confirm the effect. |
Visualizations
References
Technical Support Center: Mocravimod Immunological Response Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding unexpected immunological responses to Mocravimod.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary immunological effect of this compound in in vivo experiments?
A1: The primary and expected immunological effect of this compound, a sphingosine-1-phosphate (S1P) receptor modulator, is a significant but reversible reduction in the number of circulating lymphocytes.[1] This occurs because this compound sequesters lymphocytes in secondary lymphoid organs, preventing their egress into the peripheral blood.[1]
Q2: Are certain lymphocyte subsets more sensitive to this compound?
A2: Yes. Published data suggests that CD4+ T cells are more sensitive to this compound treatment than CD8+ T cells, resulting in a more pronounced reduction in their peripheral counts.
Q3: What are the known potential off-target effects or unexpected adverse events associated with S1P receptor modulators like this compound?
A3: While this compound is designed to be selective, the class of S1P receptor modulators has been associated with certain off-target effects and unexpected adverse events. These can include transient bradycardia (a slowing of the heart rate) upon initial administration, and in rare cases, macular edema.[2][3] Some studies on other S1P receptor modulators have also reported an increased risk of infections, and in isolated cases, thrombosis and reproductive system disorders have been noted as unexpected adverse events.[4]
Q4: Can this compound be used in combination with other immunosuppressive agents?
A4: Caution is advised when co-administering this compound with other anti-neoplastic, immunomodulating, or non-corticosteroid immunosuppressive therapies. The combination could lead to an additive immunosuppressive effect, potentially increasing the risk of infections. Always consult relevant literature and consider performing dose-response studies to determine safe and efficacious combinations in your experimental models.
Troubleshooting Guides
Guide 1: Unexpectedly High or Low Lymphocyte Counts Post-Mocravimod Administration
Issue: You are observing a greater or lesser degree of lymphopenia in your in vivo model than anticipated based on published data.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | - Verify the concentration and stability of your this compound stock solution. - Ensure accurate calculation of the dose based on the animal's body weight. - Confirm the route and frequency of administration are consistent with established protocols. |
| Pharmacokinetic Variability | - Consider potential differences in drug metabolism between different animal strains or species. - If possible, perform pharmacokinetic analysis to measure plasma levels of this compound. |
| Baseline Health of Animals | - Ensure that experimental animals are healthy and free from underlying infections, as this can influence baseline lymphocyte counts and response to treatment. |
| Flow Cytometry Staining/Gating Issues | - Review your flow cytometry panel and gating strategy to ensure accurate identification and quantification of lymphocyte subsets. - Include appropriate controls, such as unstained cells and fluorescence minus one (FMO) controls. |
Guide 2: In Vitro T-Cell Migration Assay Shows No or Reduced Effect of this compound
Issue: Your in vitro transwell or other migration assay fails to show an inhibitory effect of this compound on T-cell migration towards an S1P gradient.
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - Chemoattractant Gradient: Ensure a stable and optimal S1P gradient is established. Titrate S1P concentrations to determine the EC50 for your specific cell type. - Serum Concentration: Perform the assay in low-serum or serum-free media, as serum contains lipids and other factors that can interfere with S1P signaling. - Incubation Time: Optimize the incubation time to allow for measurable migration without gradient decay. |
| Cell Activation State | - The expression of S1P1 receptors can be modulated by cell activation. Ensure your T-cells are in the appropriate activation state for your experimental question. Unactivated lymphocytes may not migrate robustly. |
| This compound Concentration and Pre-incubation | - Perform a dose-response curve to determine the optimal inhibitory concentration of this compound. - Pre-incubate the T-cells with this compound for a sufficient period before adding them to the migration chamber to allow for receptor internalization. |
| Transwell Insert Pore Size | - Select a transwell insert with a pore size that allows active migration but prevents passive cell passage. For lymphocytes, 5 µm pores are commonly used. |
Quantitative Data Summary
Table 1: Reported Effects of this compound on Circulating Lymphocytes
| Parameter | Observation | Reference |
| Overall Effect | Significant reduction in circulating lymphocyte numbers. | |
| Subset Sensitivity | CD4+ T cells are more sensitive to treatment than CD8+ T cells. |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Peripheral Blood Lymphocyte Subsets
Objective: To quantify the percentage and absolute numbers of T-cell and B-cell populations in peripheral blood following this compound treatment.
Materials:
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Whole blood collected in EDTA tubes
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Red Blood Cell (RBC) Lysis Buffer
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Phosphate-Buffered Saline (PBS)
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FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
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Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD45)
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Flow cytometer
Methodology:
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Collect 50-100 µL of whole blood into a flow cytometry tube.
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Add the pre-titered antibody cocktail to the blood and vortex gently.
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Incubate for 20-30 minutes at room temperature in the dark.
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Add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark.
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Centrifuge at 300-400 x g for 5 minutes.
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Decant the supernatant and wash the cell pellet with 2 mL of FACS Buffer.
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Repeat the centrifugation and wash step.
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Resuspend the cell pellet in 300-500 µL of FACS Buffer.
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Acquire the samples on a flow cytometer.
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Data Analysis:
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Gate on the lymphocyte population using a CD45 vs. Side Scatter (SSC) plot.
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From the lymphocyte gate, identify T-cells (CD3+), helper T-cells (CD3+CD4+), cytotoxic T-cells (CD3+CD8+), and B-cells (CD19+).
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Calculate the percentage of each population. If using counting beads, the absolute cell count can be determined.
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Protocol 2: In Vitro T-Cell Migration (Transwell) Assay
Objective: To assess the inhibitory effect of this compound on S1P-mediated T-cell migration.
Materials:
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Purified T-cells (human or murine)
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RPMI-1640 medium
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Bovine Serum Albumin (BSA), fatty acid-free
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Sphingosine-1-phosphate (S1P)
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This compound
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Transwell inserts (5 µm pore size)
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24-well plate
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Cell viability dye (e.g., Trypan Blue)
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Fluorescent dye for cell counting (e.g., Calcein-AM) or flow cytometer with counting beads
Methodology:
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Cell Preparation:
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Culture T-cells in appropriate conditions. If desired, activate T-cells prior to the assay.
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Harvest and wash the cells. Resuspend in RPMI-1640 with 0.5% fatty acid-free BSA at a concentration of 1-2 x 10^6 cells/mL.
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Assess cell viability using Trypan Blue.
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This compound Pre-treatment:
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In separate tubes, incubate the T-cell suspension with varying concentrations of this compound (and a vehicle control) for 1-2 hours at 37°C.
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Assay Setup:
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Prepare the chemoattractant solution: Dilute S1P in RPMI-1640 + 0.5% BSA to the desired final concentration (e.g., 10-100 nM).
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Add 600 µL of the S1P solution (or control medium) to the lower wells of the 24-well plate.
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Place the transwell inserts into the wells.
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Add 100 µL of the pre-treated T-cell suspension to the top chamber of each insert.
-
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Incubation:
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Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
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Carefully remove the transwell inserts.
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Collect the cells from the lower chamber.
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Quantify the number of migrated cells using a fluorescent plate reader with a viability dye like Calcein-AM or by flow cytometry using counting beads.
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Data Analysis:
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Calculate the percentage of migration relative to the total number of cells added to the insert.
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Compare the migration in this compound-treated wells to the vehicle control.
-
Visualizations
Caption: this compound's mechanism of action on the S1P1 receptor.
Caption: Workflow for analyzing lymphocyte populations.
Caption: Troubleshooting unexpected in vivo results.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
Strategies to mitigate lymphopenia associated with Mocravimod treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on understanding and managing the lymphopenia associated with Mocravimod treatment.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound-Associated Lymphopenia
Q1: What is this compound-associated lymphopenia and why does it occur?
A: this compound is a sphingosine-1-phosphate receptor (S1PR) modulator.[1][2] Its mechanism of action involves binding to the S1P receptor 1 (S1PR1) on lymphocytes, causing the receptor to be internalized. This process renders the lymphocytes unresponsive to the natural S1P gradient that signals them to exit from lymphoid organs (like lymph nodes and bone marrow).[1][3][4] Consequently, lymphocytes are sequestered within these tissues, leading to a reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.
Q2: Is lymphopenia an adverse effect or an expected outcome of this compound treatment?
A: Lymphopenia is an expected, on-target pharmacological effect of this compound and other S1PR modulators. The therapeutic benefit of this compound in the context of allogeneic hematopoietic cell transplantation (allo-HCT) is directly linked to this reduction in circulating lymphocytes.
Q3: How does this compound-induced lymphopenia contribute to its therapeutic goal in allo-HCT?
A: In allo-HCT, the primary goal is to achieve a graft-versus-leukemia (GvL) effect without inducing severe graft-versus-host disease (GvHD). GvHD is caused by donor T-cells attacking the recipient's healthy tissues. This compound's ability to sequester T-cells in lymphoid organs restricts their migration to peripheral tissues, thereby preventing GvHD. Crucially, this sequestration does not impair T-cell function, allowing the beneficial GvL effect, which primarily occurs within lymphoid tissues where malignant cells often reside, to be maintained. This mechanism aims to decouple GvHD from the GvL effect.
Q4: What is the typical magnitude of lymphocyte reduction observed with this compound?
A: Clinical studies have demonstrated that this compound treatment results in a significant reduction of circulating lymphocyte numbers. In Phase 1 studies with healthy volunteers, decreases in lymphocyte counts were observed in a range of 43% to 76% of participants, depending on co-administered medications. For the broader class of S1PR modulators, peripheral lymphocyte counts can decrease to 20-30% of their baseline value.
Q5: Are all lymphocyte subsets affected equally by this compound?
A: No, studies have shown a differential effect on T-cell subsets. Specifically, CD4+ T-cells appear to be more sensitive to this compound treatment than CD8+ T-cells. This is a key consideration for understanding the immunological state of the patient during treatment.
Section 2: Troubleshooting Guides - Managing and Monitoring Lymphopenia
Guide 1: Monitoring Lymphocyte Counts During this compound Treatment
Q: What is a recommended protocol for monitoring lymphocyte counts during experiments?
A: Based on established practices for S1PR modulators, a consistent monitoring schedule is critical. A baseline complete blood count (CBC) with differential should be performed before initiating this compound. Subsequent monitoring should occur periodically throughout the treatment period (e.g., monthly for the first three months, then at least quarterly thereafter) and after treatment discontinuation to track recovery.
Q: What are the critical thresholds for absolute lymphocyte count (ALC) that may require action?
A: While specific thresholds for this compound are being established in ongoing clinical trials, guidelines for other S1PR modulators can be informative. An absolute lymphocyte count (ALC) falling below 0.2x10⁹/L is generally considered severe lymphopenia and should prompt a review of the treatment plan, potentially leading to dose reduction or interruption. Any significant drop from baseline should be carefully evaluated in the context of the subject's overall clinical status.
Guide 2: Dose Adjustment and Interruption
Q: When should a dose reduction or treatment interruption be considered?
A: Consideration for dose reduction or temporary interruption of this compound is warranted under the following circumstances:
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Severe Lymphopenia: Confirmed absolute lymphocyte counts below a predefined threshold (e.g., <0.2x10⁹/L).
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Clinically Significant Infection: Development of a serious or opportunistic infection, where restoring peripheral lymphocyte counts may be necessary. The decision should be based on a risk-benefit assessment for the specific experimental or clinical context.
Q: How is the dose of this compound being evaluated in clinical trials to manage its effects?
A: The pivotal Phase 2b/3 MO-TRANS trial is evaluating this compound at two different dose levels, 1 mg and 3 mg daily, compared to a placebo. This design will provide crucial data on the dose-response relationship for both efficacy (relapse-free survival) and the extent of lymphopenia, helping to define an optimal therapeutic window.
Section 3: Experimental Protocols
Protocol 1: Monitoring Absolute Lymphocyte Count (ALC) in Peripheral Blood
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Objective: To quantify the peripheral lymphocyte count in subjects treated with this compound.
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Sample Collection:
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Collect 2-3 mL of whole blood in a K2-EDTA (lavender top) tube.
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Collect a baseline sample prior to the first dose of this compound.
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Collect subsequent samples at predefined intervals (e.g., weekly for the first month, then monthly).
-
-
Analysis:
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Perform a complete blood count (CBC) with an automated hematology analyzer to determine the total white blood cell (WBC) count and the lymphocyte percentage.
-
Calculate the Absolute Lymphocyte Count (ALC) using the formula: ALC (cells/µL) = Total WBC count (cells/µL) × Lymphocyte Percentage (%)
-
-
Data Recording: Record the ALC, total WBC count, and lymphocyte percentage at each time point for longitudinal analysis.
Protocol 2: T-Cell Subset Analysis in Bone Marrow Biopsies via Immunohistochemistry (IHC)
-
Objective: To quantify and characterize T-cell subsets sequestered in the bone marrow of this compound-treated subjects.
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Sample Collection:
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Obtain bone marrow biopsies at baseline (pre-treatment) and at specified time points post-treatment (e.g., Day 30 and Day 90).
-
-
Sample Processing:
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Fix the biopsy tissue in 10% neutral buffered formalin.
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Process and embed the tissue in paraffin (FFPE blocks).
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Cut 4-5 µm sections and mount on positively charged slides.
-
-
Immunohistochemistry Staining:
-
Perform antigen retrieval using an appropriate heat-induced epitope retrieval (HIER) method.
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Block endogenous peroxidase activity.
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Incubate sections with primary antibodies against T-cell markers. Key markers identified in this compound studies include: CD3, CD4, CD8, TIA1, FoxP3, PD1, T-Bet, GATA3, and ROR-γt.
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Apply a suitable secondary antibody and detection system (e.g., HRP-polymer based).
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Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
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Analysis:
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Scan slides using a digital slide scanner.
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Use image analysis software to quantify the number of positively stained cells per unit area for each marker.
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Compare cell counts between baseline and post-treatment samples, and between this compound-treated and control groups.
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Section 4: Data and Visualizations
Data Tables
Table 1: Summary of Lymphopenia Incidence in this compound Studies
| Study Population | Co-administered Drug | Incidence of Lymphocyte Count Decrease | Reference |
| Healthy Volunteers | Itraconazole | 76% | |
| Healthy Volunteers | None (Control for ITZ arm) | 68% | |
| Healthy Volunteers | Cyclosporine A | 43% | |
| Healthy Volunteers | None (Control for CsA arm) | 53% |
Table 2: Recommended Action Thresholds for Lymphopenia (Based on S1PR Modulator Class Guidelines)
| Severity Level | Absolute Lymphocyte Count (ALC) | Recommended Action | Reference |
| Mild to Moderate | > 0.5 x10⁹/L | Continue treatment with routine monitoring | |
| Moderate to Severe | 0.2 - 0.5 x10⁹/L | Increase monitoring frequency; assess for infection | |
| Severe | < 0.2 x10⁹/L | Consider dose reduction or treatment interruption; high vigilance for infection |
Diagrams
Caption: this compound binds to S1PR1, causing its internalization and blocking lymphocyte egress.
Caption: Experimental workflow for monitoring lymphopenia during this compound treatment.
Caption: Decision-making logic for managing severe lymphopenia during experiments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound – Application in Therapy and Current Clinical Research [essais-cliniques.be]
- 3. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of orally administered Mocravimod in lab animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the oral bioavailability of Mocravimod in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as KRP-203) is an orally active, synthetic sphingosine-1-phosphate (S1P) receptor modulator.[1] It is a potent agonist for S1P receptor 1 (S1PR1).[2] Its mechanism of action involves the downregulation of S1PR1 on T-cells and other lymphocytes. This modulation renders these cells unresponsive to S1P, which is a signal for them to exit lymphoid organs. Consequently, this compound sequesters alloreactive donor T-cells within these organs.[3] This action is being investigated for its potential to maintain the beneficial graft-versus-leukemia (GvL) effect while reducing graft-versus-host disease (GvHD) in patients undergoing allogeneic hematopoietic cell transplantation (allo-HCT).[1][3]
Q2: We are observing low and variable plasma concentrations of this compound after oral administration in rats. What are the potential causes?
Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds. Several factors could be contributing to this issue:
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Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
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First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. In vitro data suggests this compound is a substrate for the CYP3A4 pathway.
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Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the intestinal lumen, reducing its net absorption.
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Inadequate Formulation: The formulation used for oral administration may not be optimized to enhance solubility and/or permeability.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several formulation strategies can be explored to enhance the oral absorption of poorly soluble drugs like this compound:
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Lipid-Based Formulations: These include solutions, self-emulsifying drug delivery systems (SEDDS), and nanoemulsions. They can improve solubility and take advantage of lipid absorption pathways. A simple suspension for this compound can be prepared using polyethylene glycol (PEG), Tween-80, and saline.
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.
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Nanoparticles: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to faster dissolution.
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Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.
Q4: Are there any known drug-drug interactions that could affect this compound's bioavailability in animal studies?
While specific preclinical drug-drug interaction studies for this compound are not widely published, it is known to be metabolized primarily by the CYP3A4 pathway. Co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter its plasma concentrations. For instance, co-administration with itraconazole (a strong CYP3A4 inhibitor) in humans did not significantly affect this compound's pharmacokinetics, while cyclosporine (a moderate CYP3A4 inhibitor and a BCRP inhibitor) had a minor to moderate effect. Therefore, when designing preclinical studies, it is crucial to consider the potential for enzymatic and transporter-based interactions with other co-administered compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Cmax and AUC after oral gavage | Poor drug dissolution, low permeability, high first-pass metabolism. | 1. Switch to a bioavailability-enhancing formulation such as a lipid-based system, nanoemulsion, or solid dispersion. 2. Incorporate permeation enhancers in the formulation (with caution and appropriate toxicity studies). 3. Evaluate the potential for co-administering a metabolic enzyme inhibitor (e.g., a pan-cytochrome P450 inhibitor for initial investigation) to assess the impact of first-pass metabolism. |
| High variability in plasma concentrations between animals | Inconsistent dosing technique, food effects, variable gastrointestinal physiology. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques to minimize variability. 2. Standardize the fasting period for animals before dosing to reduce food-related effects on absorption. 3. Increase the number of animals per group to improve statistical power and better account for inter-individual variability. |
| Precipitation of the drug in the formulation before or during administration | The drug concentration exceeds its solubility in the vehicle. | 1. Reduce the drug concentration in the formulation. 2. Incorporate co-solvents or surfactants to improve solubility. 3. For suspensions, ensure uniform dispersion through vigorous vortexing or sonication immediately before dosing each animal. |
| Signs of distress in animals post-dosing (e.g., labored breathing) | Aspiration of the formulation into the lungs due to improper gavage technique. | 1. Immediately cease the procedure and monitor the animal. Provide supportive care as needed. 2. Review and retrain on the proper oral gavage technique, ensuring the gavage needle is correctly placed in the esophagus and not the trachea. 3. Consider using a more flexible gavage needle to minimize the risk of tracheal entry and esophageal injury. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations
Note: The following data are for illustrative purposes to demonstrate how to present experimental findings and are not based on actual study results for this compound.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension (0.5% HPMC) | 150 ± 45 | 4.0 ± 1.5 | 1,200 ± 350 | 5% |
| PEG400/Tween-80/Saline | 450 ± 120 | 2.0 ± 0.5 | 3,600 ± 900 | 15% |
| Nanoemulsion | 1,200 ± 300 | 1.5 ± 0.5 | 10,800 ± 2,100 | 45% |
| Solid Dispersion (with PVP K30) | 950 ± 250 | 2.0 ± 1.0 | 8,400 ± 1,800 | 35% |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension of this compound for Oral Administration
This protocol is adapted from a formulation suggested for this compound hydrochloride (KRP-203).
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Preparation of the Vehicle:
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Prepare a stock solution of 10% Tween-80 in PEG300.
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Prepare a 0.9% saline solution.
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Formulation Preparation (to achieve a final concentration of 2.5 mg/mL):
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Weigh the required amount of this compound hydrochloride powder.
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In a suitable container, add 10% of the final volume as DMSO to the this compound powder and vortex to dissolve.
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Add 40% of the final volume as PEG300 and mix thoroughly.
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Add 5% of the final volume as Tween-80 and mix until a uniform solution is formed.
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Add 45% of the final volume as saline and vortex thoroughly to create a uniform suspension.
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This formulation results in a suspended solution suitable for oral administration.
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Protocol 2: Preparation of a this compound Nanoemulsion
This protocol is a general method for preparing an oil-in-water (o/w) nanoemulsion.
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Screening of Excipients:
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Determine the solubility of this compound in various oils (e.g., oleic acid, ethyl oleate, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol HP, ethanol).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
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Based on solubility data, select an oil, surfactant, and co-surfactant.
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Prepare various mixtures of the surfactant and co-surfactant (Smix) in different ratios (e.g., 1:1, 2:1, 1:2).
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For each Smix ratio, mix with the oil at different ratios (e.g., 1:9 to 9:1).
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Titrate each oil/Smix mixture with water and observe for the formation of a clear or bluish-white nanoemulsion.
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Construct the phase diagram to identify the nanoemulsion region.
-
-
Preparation of the this compound-Loaded Nanoemulsion:
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Select a formulation from the nanoemulsion region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase.
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Add the Smix (surfactant and co-surfactant) to the oily phase and mix.
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Add the aqueous phase (water) dropwise to the oily phase with continuous stirring using a magnetic stirrer.
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For smaller droplet sizes, the coarse emulsion can be further processed using a high-pressure homogenizer or a probe sonicator.
-
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
This is a common method for preparing solid dispersions.
-
Selection of a Hydrophilic Carrier:
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Common carriers include polyvinylpyrrolidone (PVP K30), polyethylene glycols (PEG 4000, PEG 6000), and hydroxypropyl methylcellulose (HPMC).
-
-
Preparation of the Solid Dispersion:
-
Dissolve both this compound and the chosen carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a desired ratio (e.g., 1:1, 1:2, 1:4 drug to carrier).
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Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
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Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
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Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
The resulting powder can be suspended in an aqueous vehicle for oral administration.
-
Protocol 4: Oral Gavage in Rats
This protocol provides a standard procedure for oral administration.
-
Animal Preparation:
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Fast the rats overnight (12-16 hours) before dosing, but allow free access to water.
-
Weigh each animal immediately before dosing to calculate the correct volume to administer.
-
-
Dosing Procedure:
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Gently restrain the rat, ensuring a firm but not restrictive grip that allows for normal breathing.
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Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, from the tip of the nose to the last rib. Mark this length on the needle.
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With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
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The needle should pass smoothly into the esophagus. If any resistance is felt, withdraw the needle and re-attempt. Do not force the needle.
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Once the needle is inserted to the pre-measured depth, slowly administer the formulation.
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Gently withdraw the needle along the same path of insertion.
-
-
Post-Dosing Monitoring:
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Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-dosing.
-
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway
Experimental Workflow
References
Technical Support Center: Mocravimod in Allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT)
This technical support guide is intended for researchers, scientists, and drug development professionals working with Mocravimod in the context of allogeneic hematopoietic stem cell transplantation (allo-HSCT). It provides detailed answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in allo-HSCT?
This compound (formerly KRP203) is an orally available, synthetic sphingosine-1-phosphate (S1P) receptor modulator.[1] Its mechanism of action in allo-HSCT is to block the egress of T-lymphocytes from lymph nodes and other lymphoid organs.[2][3] This is achieved by binding to the S1P receptor on lymphocytes, leading to the internalization of the receptor and rendering the cells unresponsive to the natural S1P gradient that directs them into the peripheral circulation.[4]
The intended therapeutic effect is a dual mode of action:
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Prevention of Graft-versus-Host Disease (GvHD): By sequestering donor T-cells in lymphoid tissues, this compound aims to reduce their infiltration into peripheral tissues, thereby mitigating GvHD.[1]
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Preservation of Graft-versus-Leukemia (GvL) effect: The GvL effect is believed to be maintained as the donor T-cells are still active within the lymphoid organs, where they can eliminate residual leukemia cells.
Q2: What is the rationale for using this compound in conjunction with different conditioning regimens?
The conditioning regimen in allo-HSCT is designed to ablate the recipient's hematopoietic system and provide immunosuppression to prevent graft rejection. These regimens are broadly categorized as myeloablative conditioning (MAC) and reduced-intensity conditioning (RIC).
The rationale for using this compound with either type of regimen is to decouple the GvL effect from GvHD. While the intensity of the conditioning regimen influences the degree of myelosuppression and immunosuppression, GvHD remains a significant cause of morbidity and mortality across all regimen types. This compound offers a targeted approach to GvHD prophylaxis that is independent of the conditioning chemotherapy or radiation, by modulating lymphocyte trafficking. Preclinical and early clinical data suggest that this compound can be safely added to standard treatment regimens.
Q3: How should this compound protocols be adjusted for myeloablative vs. reduced-intensity conditioning regimens?
Currently, there is no established guidance for adjusting this compound dosage based on the intensity of the conditioning regimen. The ongoing pivotal Phase 3 MO-TRANS trial (NCT05429632) for this compound in AML patients undergoing allo-HSCT does not stratify dosing based on the conditioning regimen. Instead, the trial includes patients receiving any conditioning regimen with a Transplant Conditioning Intensity (TCI) score of ≥1.5 and randomizes them to receive either 1 mg or 3 mg of this compound, or a placebo.
This suggests that the current clinical approach is to evaluate the safety and efficacy of fixed doses of this compound across a spectrum of conditioning intensities, rather than titrating the dose to the regimen. Researchers should adhere to the specific dosage and administration schedule outlined in their approved study protocols.
Q4: What is the standard experimental protocol for this compound administration in a clinical trial setting?
Based on the protocol for the MO-TRANS Phase 3 trial, a representative experimental protocol for this compound administration is as follows:
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Patient Population: Adult patients (18-75 years) with intermediate or adverse risk AML in complete remission (CR1 or CR2) undergoing their first allo-HSCT.
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Conditioning Regimen: Any regimen with a TCI score ≥1.5.
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GvHD Prophylaxis: Standard of care, typically based on a calcineurin inhibitor (e.g., tacrolimus or cyclosporine) and methotrexate.
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This compound Dosing: this compound is administered orally once daily. The MO-TRANS trial is evaluating doses of 1 mg and 3 mg.
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Timing of Administration: Treatment with this compound is initiated 2 days prior to the start of the conditioning regimen.
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Duration of Treatment: this compound is continued for up to 12 months post-transplantation, or until relapse, unacceptable toxicity, or withdrawal of consent.
Troubleshooting Guide
Q1: How to manage common side effects associated with this compound (e.g., bradycardia, lymphopenia)?
Bradycardia and a reduction in lymphocyte count are known class effects of S1P receptor modulators.
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Bradycardia:
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Monitoring: Heart rate and blood pressure should be closely monitored, especially upon initiation of therapy. In clinical trials with other S1P modulators, first-dose monitoring is often implemented.
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Management: Most instances of bradycardia are transient and asymptomatic. Symptomatic bradycardia may require dose reduction or temporary discontinuation of the drug. In a study involving cyclosporine A (a drug that can also induce bradycardia), withdrawal of the offending agent led to the resolution of symptoms. Concomitant use of other drugs that lower heart rate (e.g., beta-blockers, calcium channel blockers) should be carefully considered.
-
-
Lymphopenia:
-
Monitoring: Absolute lymphocyte counts should be monitored regularly. A significant reduction in circulating lymphocytes is an expected pharmacodynamic effect of this compound.
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Management: The lymphopenia is a result of lymphocyte sequestration in lymphoid organs, not cell death. The lymphocyte count generally returns to baseline within a few weeks of discontinuing the drug. Dose adjustments are typically not necessary unless the lymphopenia is associated with an increased rate of infections. In the Phase 1b/2a study of this compound, the reduction in lymphocyte count did not have a negative impact on engraftment.
-
Q2: What are the potential drug-drug interactions between this compound and common conditioning agents or supportive care medications?
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Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
-
Potential Interactions:
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CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) could decrease this compound concentrations, potentially reducing its efficacy.
-
Conditioning Agents: Specific studies on the interaction between this compound and conditioning agents such as busulfan, cyclophosphamide, and fludarabine are not yet published. However, as these agents are typically cleared before the initiation of post-transplantation GvHD prophylaxis, significant pharmacokinetic interactions with this compound (which is started before conditioning) are less likely to be a major concern for the conditioning agents themselves. The primary concern would be with supportive care medications that are administered concurrently with this compound.
Q3: What should be done in case of unexpected adverse events or toxicities?
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Follow Protocol: Adhere to the study-specific guidelines for reporting and managing adverse events.
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Assess Causality: Determine the likelihood that the adverse event is related to this compound, the conditioning regimen, GvHD, or other concomitant medications.
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Dose Modification: Depending on the severity of the toxicity, temporary interruption or dose reduction of this compound may be necessary.
-
Supportive Care: Provide appropriate supportive care to manage the symptoms of the adverse event.
Data Presentation
Table 1: General Characteristics of Allo-HSCT Conditioning Regimens
| Feature | Myeloablative Conditioning (MAC) | Reduced-Intensity Conditioning (RIC) |
| Definition | High-dose chemotherapy and/or total body irradiation (TBI) causing irreversible cytopenia. | Lower doses of chemotherapy/TBI causing reversible cytopenia. |
| Goal | Disease eradication and providing sufficient immunosuppression for engraftment. | Primarily to provide sufficient immunosuppression for engraftment, relying more on the GvL effect for disease control. |
| Typical Agents | High-dose Busulfan, Cyclophosphamide, TBI (>8 Gy). | Fludarabine, lower-dose Busulfan, Melphalan, lower-dose TBI (2 Gy). |
| Patient Population | Younger, medically fit patients. | Older patients or those with comorbidities. |
| Toxicity | Higher rates of non-relapse mortality (NRM) and organ toxicity. | Lower rates of NRM and organ toxicity. |
| Relapse Risk | Generally lower risk of relapse. | Generally higher risk of relapse. |
Table 2: Summary of Available Clinical Data for this compound in Allo-HSCT (Phase 1b/2a Study NCT01830010)
| Outcome | This compound Treatment Arm (n=7 AML patients) | Control Arm (n=9 AML patients) |
| Doses Studied | 1 mg and 3 mg daily | No this compound |
| Relapse | 1 patient relapsed while on treatment. | Not specified, but 8 out of 9 deaths were due to disease progression. |
| Overall Survival (OS) | 2 out of 7 patients died. | 6 out of 9 patients died. |
| Acute GvHD (Grade II-IV) | Reported as "limited" and comparable to controls. | Comparable to this compound arm. |
| Chronic GvHD | Reported as "limited". | Not specified. |
| Safety | Well-tolerated; class effects like bradycardia were not of clinical concern. | N/A |
Note: This data is from a post-hoc analysis of a small number of AML patients within the larger Phase 1b/2a study and should be interpreted with caution. The ongoing Phase 3 MO-TRANS trial will provide more definitive data.
Visualizations
Caption: this compound signaling pathway leading to T-cell sequestration.
Caption: Experimental workflow for the MO-TRANS Phase 3 clinical trial.
References
Technical Support Center: Investigating Off-Target Effects of Mocravimod in Cellular Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Mocravimod in cellular models. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a sphingosine-1-phosphate receptor (S1PR) modulator.[1][2][3][4] Its primary on-target effect is to act as a functional antagonist of the S1P receptor subtype 1 (S1PR1). This action blocks the egress of lymphocytes from lymphoid organs, leading to a reduction in circulating lymphocytes.[5] This mechanism is being investigated for its potential to prevent graft-versus-host disease (GvHD) while preserving the graft-versus-leukemia (GvL) effect in patients undergoing allogeneic hematopoietic stem cell transplantation.
Q2: What are the known on-target side effects of S1PR modulators like this compound?
A2: The known on-target side effects, often referred to as class effects of S1PR modulators, are related to the expression of S1P receptors in various tissues. These can include transient bradycardia (a slow heart rate) upon treatment initiation, macular edema, and a dose-dependent reduction in lymphocyte counts (lymphopenia). Preclinical data for this compound indicated that bradycardia and decreased lymphocyte count are expected side effects.
Q3: Has a comprehensive off-target profile for this compound been publicly disclosed?
A3: As of late 2025, a detailed, public off-target screening panel for this compound has not been widely disclosed in peer-reviewed literature. Pharmaceutical development of drugs like this compound typically involves extensive safety pharmacology and off-target screening during preclinical stages, but these proprietary data sets are often not fully published.
Q4: What are some potential off-target liabilities for the S1P receptor modulator class of drugs?
A4: While specific data for this compound is limited, studies on other S1P receptor modulators can provide insights into potential off-target effects for this class. For example, the first-generation S1P modulator, Fingolimod, is known to be non-selective and interacts with S1PR1, S1PR3, S1PR4, and S1PR5. Interactions with these other subtypes are thought to contribute to some of its side effects. Newer generation modulators are designed to be more selective for S1PR1 and S1PR5. It is also important to consider that even selective molecules can interact with other proteins at higher concentrations.
Q5: What cellular models are appropriate for studying the off-target effects of this compound?
A5: The choice of cellular model depends on the predicted or potential off-target. For assessing cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model. For kinase inhibitor profiling, various cancer cell lines with well-characterized kinomes can be used. Primary cells, such as peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets, can be valuable for understanding the impact on immune cell signaling beyond S1PR1. The selection should be guided by the specific off-target hypothesis being tested.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
Q: We are observing a cellular phenotype (e.g., cytotoxicity, altered morphology) that is not consistent with the known function of S1PR1 modulation in our cell line. How can we determine if this is an off-target effect?
A: This is a common challenge in pharmacology. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, S1PR1, in your cellular model. This can be done using techniques like the Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding.
-
Dose-Response Analysis: Perform a careful dose-response experiment. An off-target effect may have a different potency (EC50) than the on-target effect. If the unexpected phenotype occurs at concentrations significantly higher than those required for S1PR1 modulation, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated S1PR1 Modulator: Treat your cells with another S1PR1 modulator that has a different chemical scaffold. If the unexpected phenotype is not replicated, it suggests the effect is specific to the chemical structure of this compound and potentially an off-target interaction.
-
Rescue Experiment: If you can identify a potential off-target pathway, try to rescue the phenotype. For example, if you suspect inhibition of a particular kinase, you could try overexpressing a resistant mutant of that kinase.
-
Broad Off-Target Profiling: If the phenotype is robust and concerning, consider broader off-target profiling assays such as Kinobeads for kinase targets or commercially available safety screening panels.
Issue 2: Difficulty in performing a Cellular Thermal Shift Assay (CETSA) for this compound.
Q: We are trying to validate the binding of this compound to S1PR1 in our cells using CETSA, but we are not observing a clear thermal shift. What could be going wrong?
A: CETSA can be a powerful technique, but it requires careful optimization. Here are some common issues and solutions:
| Possible Cause | Solution |
| Low Target Protein Expression | Ensure your cell line expresses sufficient levels of S1PR1. You may need to screen different cell lines or consider using a cell line that overexpresses S1PR1 as a positive control. |
| Inefficient Cell Lysis | Incomplete cell lysis can lead to high variability. Ensure your lysis protocol is optimized and consistently applied. Freeze-thaw cycles are a common and effective method. |
| Incorrect Temperature Range | The optimal temperature for denaturation varies between proteins. Perform a temperature gradient experiment (e.g., from 40°C to 70°C) to determine the melting temperature (Tm) of S1PR1 in your system. The thermal shift will be most apparent around the Tm. |
| Insufficient Compound Concentration or Incubation Time | Ensure you are using a saturating concentration of this compound and an adequate incubation time to allow for cellular uptake and binding to the target. An incubation time of 1-2 hours is a good starting point. |
| Antibody Issues | The primary antibody used for Western blotting must be specific and sensitive for S1PR1. Validate your antibody and optimize its concentration. |
| Protein Aggregation Issues | After the heat challenge, it is crucial to efficiently separate the soluble and aggregated protein fractions by centrifugation. Ensure your centrifugation speed and time are sufficient to pellet the aggregated proteins. |
Data Presentation
Table 1: Illustrative Off-Target Profile for S1P Receptor Modulators
Disclaimer: The following data is for illustrative purposes and is based on publicly available information for other S1P receptor modulators. A specific off-target profile for this compound is not publicly available.
| Target Class | Potential Off-Target | Example S1P Modulator | Effect (IC50/Ki) | Potential Cellular Consequence |
| GPCRs | S1PR3, S1PR4, S1PR5 | Fingolimod | Agonist (nM range) | Bradycardia, hypertension, macular edema |
| Kinases | Not widely reported | - | - | Altered cell signaling, proliferation, or survival |
| Ion Channels | hERG | - | >10 µM (typical for many drugs) | Potential for cardiac arrhythmias |
| Enzymes | CYP450 enzymes (e.g., CYP3A4) | This compound | Metabolized by CYP3A4 | Potential for drug-drug interactions |
Table 2: Key Parameters for Off-Target Identification Assays
| Assay | Principle | Typical Throughput | Information Gained | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Low to Medium | Confirms direct target engagement in a cellular context. | Requires a specific antibody for each target; not suitable for all proteins. |
| Kinobeads Assay | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to profile kinase binding. | Medium | Identifies kinase off-targets and their relative binding affinities. | Limited to ATP-binding kinases; competition-based. |
| Safety Screening Panels (e.g., Eurofins SafetyScreen44) | Radioligand binding or functional assays against a panel of known safety-relevant targets. | High | Broad screening for off-target liabilities at GPCRs, ion channels, transporters, and enzymes. | In vitro assay may not fully reflect cellular context; limited to the targets on the panel. |
| Computational Prediction | In silico methods based on chemical structure, ligand similarity, and protein pocket analysis to predict potential off-targets. | Very High | Provides a prioritized list of potential off-targets for experimental validation. | Predictions require experimental validation; accuracy can vary. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing CETSA to confirm the binding of this compound to S1PR1 in intact cells.
1. Cell Culture and Treatment:
-
Culture your chosen cell line to 80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate buffer (e.g., PBS) at a concentration of 2 x 10^6 cells/mL.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for S1PR1, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot and quantify the band intensities.
-
Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinobeads Assay for Kinase Off-Target Profiling
This protocol outlines a general procedure for using Kinobeads to identify potential kinase off-targets of this compound.
1. Lysate Preparation:
-
Culture cells to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve kinase activity.
-
Clarify the lysate by centrifugation and determine the protein concentration.
2. Compound Incubation:
-
Incubate the cell lysate with a range of concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 4°C.
3. Kinobeads Pulldown:
-
Add the Kinobeads slurry to the lysate and incubate with gentle rotation for 1-2 hours at 4°C to allow for kinase binding.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound kinases from the beads using an appropriate elution buffer (e.g., containing SDS and DTT).
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Desalt the resulting peptides for mass spectrometry analysis.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a proteomics software suite.
-
Compare the abundance of each identified kinase in the this compound-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a kinase in the pulldown suggests that this compound is binding to it and competing with the Kinobeads.
Mandatory Visualizations
Caption: this compound's on-target S1P signaling pathway.
References
Enhancing the anti-leukemia effect of Mocravimod through combination therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the anti-leukemia effects of Mocravimod, particularly in combination therapy settings. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in leukemia therapy?
A1: this compound is a synthetic sphingosine-1-phosphate receptor (S1PR) modulator.[1][2] Its principal mechanism in the context of leukemia, particularly Acute Myeloid Leukemia (AML) treated with allogeneic hematopoietic cell transplantation (allo-HCT), is to block the egress of lymphocytes (T-cells) from lymphoid organs.[3] This leads to a dual effect:
-
Preservation of Graft-versus-Leukemia (GvL) activity: Donor T-cells are sequestered in lymphoid tissues, such as the bone marrow, where they can continue to eliminate residual leukemia cells.[3]
-
Reduction of Graft-versus-Host Disease (GvHD): The migration of alloreactive T-cells to peripheral tissues is inhibited, reducing the attack on the recipient's healthy cells.[3]
Q2: In what combination therapy contexts is this compound being investigated?
A2: The main investigational combination is with allogeneic hematopoietic cell transplantation (allo-HCT) for AML, where this compound is used as an adjunctive and maintenance therapy. Additionally, recent preclinical findings suggest this compound may resensitize NRAS-mutated FLT3-ITD AML cells to FLT3 inhibitors , indicating a potential for direct drug-drug combination therapies.
Q3: What is the rationale for using a related compound like FTY720 (Fingolimod) as a reference in my this compound experiments?
A3: FTY720 is also an S1PR modulator that has been more extensively studied in preclinical leukemia models. It has been shown to induce apoptosis in various leukemia cell lines, often through the activation of protein phosphatase 2A (PP2A). This makes FTY720 a useful tool to study the broader effects of S1PR modulation on leukemia cells and to establish baseline experimental conditions before transitioning to this compound-specific studies.
Q4: What are the expected results of the pivotal MO-TRANS Phase 2b/3 trial for this compound?
A4: The MO-TRANS trial is a double-blind, placebo-controlled study evaluating two dose levels of this compound (1 mg and 3 mg) in adult AML patients undergoing allo-HCT. The primary endpoint is relapse-free survival, with overall survival as a key secondary endpoint. Topline data from this trial are anticipated in 2025. A post-hoc analysis of the earlier Phase 1b/2a study (NCT01830010) in a small group of AML patients showed a potential survival benefit, with 2 deaths out of 7 in the this compound group compared to 6 out of 9 in a matched control group.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the related S1PR modulator, FTY720 (Fingolimod), which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of FTY720 in B-Cell Malignancy Cell Lines
| Cell Line | Type of Leukemia/Lymphoma | IC50 (µM) at 48 hours |
| MEC-1 | Chronic Lymphocytic Leukemia | 2.5 |
| Raji | Burkitt's Lymphoma | 4.0 |
| Ramos | Burkitt's Lymphoma | 5.0 |
| 697 | B-cell Precursor Leukemia | 3.5 |
| RS4;11 | B-cell Precursor Leukemia | 2.5 |
Source: Data adapted from a preclinical study on FTY720 in various B-cell malignancy cell lines.
Table 2: Effect of FTY720 on Apoptosis in Primary Chronic Lymphocytic Leukemia (CLL) Cells
| FTY720 Concentration (µM) | % Viable Cells (Annexin V-/PI-) after 24 hours (Mean ± SD) |
| 0 (Control) | 85 ± 5 |
| 2.5 | 65 ± 7 |
| 5.0 | 40 ± 8 |
| 10.0 | 20 ± 6 |
Source: Data represents the percentage of viable cells after treatment, indicating a dose-dependent increase in apoptosis.
Experimental Protocols & Troubleshooting
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound in combination with another therapeutic agent on leukemia cell lines.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV4-11 for AML) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and the combination agent. Treat cells with single agents and in combination at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Troubleshooting Guide: Cell Viability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate; Use calibrated multichannel pipettes. |
| Low signal or no dose-response | Compound inactivity; Incorrect concentration range; Insufficient incubation time; Cell line is resistant. | Verify compound activity with a positive control; Test a broader range of concentrations; Perform a time-course experiment (24, 48, 72h); Use a known sensitive cell line as a positive control. |
| High background in "no cell" control wells | Contamination of media or reagents; Precipitation of the compound. | Use fresh, sterile reagents; Check compound solubility in the culture medium and centrifuge if necessary before adding to cells. |
Protocol 2: Apoptosis (Annexin V/PI) Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination therapy.
Methodology:
-
Cell Treatment: Seed and treat cells with this compound and/or the combination agent as described for the viability assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.
Troubleshooting Guide: Apoptosis Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) even in control | Harsh cell handling; Over-confluent cell culture; Contamination. | Handle cells gently during harvesting and washing; Use cells in the logarithmic growth phase; Regularly check for mycoplasma contamination. |
| Low Annexin V signal in positive control/treated cells | Assay performed too early or too late; Reagent degradation; Insufficient drug concentration/incubation time. | Apoptosis is a dynamic process, perform a time-course experiment; Ensure Annexin V and PI reagents are stored correctly and not expired; Titrate drug concentration and incubation time. |
| High background fluorescence in negative control | Inadequate washing; Reagent concentration too high. | Increase the number of wash steps; Titrate the concentration of Annexin V and PI. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Priothera - Positive this compound Phase 1b clinical data published in Transplantation and Cellular Therapy [prnewswire.com]
- 2. priothera.com [priothera.com]
- 3. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mocravimod vs. Traditional Immunosuppressants for Graft-versus-Host Disease Prevention: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mocravimod, a novel sphingosine-1-phosphate (S1P) receptor modulator, with traditional immunosuppressive agents for the prevention of Graft-versus-Host Disease (GvHD) in patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT). This document summarizes key experimental data, outlines methodologies of pivotal studies, and visualizes the underlying biological pathways to offer an objective resource for the scientific community.
Executive Summary
Graft-versus-Host Disease remains a significant cause of morbidity and mortality following allo-HSCT. Traditional GvHD prophylaxis, primarily based on calcineurin inhibitors (CNIs) and methotrexate, is associated with broad immunosuppression, increasing the risk of infections and potentially impairing the beneficial graft-versus-leukemia (GvL) effect. This compound presents a targeted approach by selectively sequestering T-lymphocytes in secondary lymphoid organs, aiming to dissociate the GvL effect from GvHD. While head-to-head phase 3 data is still emerging, early clinical trials of this compound have shown promising safety and efficacy signals. This guide synthesizes the available data to facilitate a comprehensive comparison.
Mechanism of Action
This compound: S1P Receptor Modulation
This compound is a synthetic, oral agonist of the sphingosine-1-phosphate receptor.[1][2] Its mechanism of action for GvHD prevention is based on the modulation of lymphocyte trafficking.[1][2]
-
T-Cell Sequestration: this compound, after being phosphorylated in vivo to its active form, this compound-phosphate, binds to S1P receptors on lymphocytes. This binding leads to the internalization and degradation of the receptors, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymphoid tissues.[3]
-
Separation of GvL and GvHD: By trapping alloreactive donor T-cells within the lymph nodes and other lymphoid organs, this compound prevents their migration to peripheral tissues where they can cause GvHD. Crucially, these sequestered T-cells are believed to remain functional and can still exert their anti-leukemic (GvL) activity within the lymphoid compartments, where residual malignant cells may reside.
Traditional Immunosuppressants: Calcineurin-NFAT Pathway Inhibition
Traditional GvHD prophylaxis often involves a combination of a calcineurin inhibitor (CNI), such as cyclosporine or tacrolimus, and an anti-metabolite like methotrexate. CNIs exert their effect by broadly suppressing T-cell activation.
-
Inhibition of T-Cell Activation: Following T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus. In the nucleus, NFAT acts as a transcription factor for genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), which are critical for T-cell proliferation and activation.
-
Broad Immunosuppression: CNIs, by inhibiting calcineurin, prevent NFAT dephosphorylation and subsequent T-cell activation. This leads to a generalized suppression of the immune system, which can effectively prevent GvHD but may also compromise the GvL effect and increase the risk of infections.
References
- 1. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Mocravimod and Fingolimod in autoimmune models
In the landscape of immunomodulatory therapeutics, Sphingosine-1-Phosphate (S1P) receptor modulators have emerged as a pivotal class of oral drugs for autoimmune diseases. Fingolimod, the first-in-class S1P receptor modulator, has been a cornerstone in the treatment of relapsing multiple sclerosis (MS). Mocravimod, a next-generation S1P receptor modulator, is currently under investigation, primarily for preventing graft-versus-host disease (GvHD) in hematopoietic stem cell transplantation, but also holds promise for autoimmune conditions. This guide provides a detailed head-to-head comparison of this compound and Fingolimod, focusing on their performance in preclinical autoimmune models, supported by experimental data.
Mechanism of Action: A Tale of Two Modulators
Both this compound and Fingolimod are prodrugs that, once phosphorylated in vivo, act as functional antagonists of S1P receptors. Their primary mechanism involves the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into target tissues, such as the central nervous system (CNS) in autoimmune encephalomyelitis.[1][2]
Fingolimod, after phosphorylation to fingolimod-phosphate, binds to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[3][4] This broad activity profile contributes to its therapeutic effects but is also associated with certain side effects.
This compound is a more selective S1P1 receptor agonist.[5] This selectivity is hypothesized to offer a more targeted immunomodulatory effect with a potentially improved safety profile. While both drugs lead to a reduction in circulating lymphocytes, the nuances of their receptor interactions may lead to different downstream effects.
S1P Receptor Selectivity
The differential binding affinities of this compound and Fingolimod to the S1P receptor subtypes are a key distinguishing feature. Fingolimod-phosphate exhibits potent agonism at S1P1, S1P4, and S1P5, with slightly lower potency at S1P3, and is inactive at S1P2. This compound is characterized as a selective S1P1 receptor agonist, though detailed public data on its binding affinities across all S1P receptor subtypes is less readily available compared to Fingolimod.
| Drug | S1P1 (EC50) | S1P3 (EC50) | S1P4 (EC50) | S1P5 (EC50) | S1P2 (EC50) |
| Fingolimod-P | ~0.3–0.6 nM | ~3 nM | ~0.3–0.6 nM | ~0.3–0.6 nM | >10 µM |
| This compound-P | Potent Agonist | - | - | - | - |
EC50 values represent the concentration of the drug that gives a half-maximal response. A lower value indicates higher potency. Data for this compound's binding affinity across all S1P receptor subtypes is not as extensively published as for Fingolimod.
Performance in Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis. The efficacy of both Fingolimod and this compound has been evaluated in this model, providing a basis for comparison.
Fingolimod in EAE
Numerous studies have demonstrated the efficacy of Fingolimod in ameliorating EAE. Prophylactic and therapeutic administration of Fingolimod has been shown to significantly reduce clinical scores, delay disease onset, and reduce CNS inflammation and demyelination.
| Study Parameter | Vehicle Control (EAE) | Fingolimod (0.3 mg/kg) - Prophylactic | Fingolimod (0.3 mg/kg) - Therapeutic |
| Peak Mean Clinical Score | 2.12 ± 0.29 | 1.11 ± 0.40 | - |
| Total Clinical Score | 20.03 ± 0.92 | 8.18 ± 0.78 | 12.18 ± 1.58 |
Data from a study in C57BL/6 mice with MOG35-55 induced EAE. Prophylactic treatment started before disease onset, while therapeutic treatment started after the appearance of clinical signs.
This compound in EAE
Experimental Protocols
EAE Induction in C57BL/6 Mice
A standard protocol for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Immunization: On day 0, mice are subcutaneously immunized with an emulsion of MOG35-55 in CFA.
-
PTX Administration: Mice receive an intraperitoneal injection of PTX on day 0 and day 2 post-immunization.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.
Drug Administration in EAE Models
-
Fingolimod: Typically administered orally via gavage or in the drinking water at doses ranging from 0.1 to 1 mg/kg/day.
-
This compound: As an orally active compound, it would be administered similarly, though optimal dosages for EAE models are not as well-established in publicly available literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of S1P receptors and a typical experimental workflow for evaluating these compounds in an EAE model.
Caption: S1P Receptor Signaling Cascade.
Caption: EAE Experimental Workflow.
Conclusion
Fingolimod has a well-documented and potent efficacy in the EAE model, serving as a benchmark for novel S1P receptor modulators. This compound, with its more selective S1P1 receptor agonism, presents a promising therapeutic strategy. While direct comparative preclinical data in autoimmune models is limited in the public domain, its mechanism of action strongly suggests efficacy in conditions like EAE. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds in the context of autoimmune diseases. The data presented here provides a foundational comparison for researchers and drug development professionals in the field of immunology and neurology.
References
- 1. priothera.com [priothera.com]
- 2. News - this compound (KRP-203) - LARVOL VERI [veri.larvol.com]
- 3. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 4. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Mocravimod in Acute Myeloid Leukemia: A Comparative Guide for Researchers
An objective analysis of clinical trial data for Mocravimod versus placebo in adult patients with Acute Myeloid Leukemia (AML) undergoing allogeneic hematopoietic cell transplantation (allo-HCT).
This guide provides a comprehensive overview of the clinical development of this compound, a sphingosine-1-phosphate (S1P) receptor modulator, as an adjunctive and maintenance therapy for AML patients post-allo-HCT. We present available clinical data, detail experimental protocols of the pivotal MO-TRANS Phase 2b/3 trial, and visualize key biological and procedural pathways.
Executive Summary
This compound is an investigational oral therapy being evaluated for its potential to improve outcomes for AML patients undergoing allo-HCT. Its mechanism of action, centered on modulating the S1P receptor, aims to reduce the risk of relapse and graft-versus-host disease (GvHD), a major complication of transplantation. While the definitive Phase 2b/3 MO-TRANS trial is ongoing with topline data anticipated in 2025, a post-hoc analysis of an earlier Phase 1b/2a study suggests a potential survival benefit for AML patients treated with this compound.
Clinical Data: this compound vs. Control in AML Patients (Post-Hoc Analysis of Phase 1b/2a Study)
A post-hoc analysis of the CKRP203A2105 study provided preliminary insights into the efficacy of this compound in a small cohort of AML patients who underwent allo-HCT. The following tables summarize the key findings from this analysis, comparing patients who received this compound as an adjunct therapy to a control group receiving standard of care at the same institution.
Table 1: Patient Baseline Characteristics [1]
| Characteristic | This compound (n=7) | Control (n=9) |
| Median Age (years) | 51 | 46 |
| Sex (Male) | 5 (71.4%) | 3 (33.3%) |
| Pre-allo-HCT Remission Status (Complete Remission) | 4 (57.1%) | 4 (44.4%) |
Table 2: Overall Survival Outcomes [1][2]
| Outcome | This compound (n=7) | Control (n=9) |
| Number of Deaths | 2 | 6 |
| Cause of Death | 1 relapse, 1 non-relapse | Disease progression (most patients) |
| Probability of Increased Overall Survival (Bayesian analysis) | 93% | - |
Experimental Protocols: The MO-TRANS Phase 2b/3 Trial (NCT05429632)
The ongoing MO-TRANS study is a pivotal, randomized, double-blind, placebo-controlled, multi-center Phase 2b/3 trial designed to definitively assess the efficacy and safety of this compound in adult AML patients undergoing allo-HCT.[3][4]
Study Objectives:
-
Primary Endpoint: Relapse-Free Survival (RFS)
-
Secondary Endpoint: Overall Survival (OS)
Treatment Arms:
Patients are randomized in a 1:1:1 ratio to one of the following oral treatment arms for 12 months:
-
This compound 3 mg once daily
-
This compound 1 mg once daily
-
Placebo once daily
Key Inclusion Criteria:
-
Adults (18-75 years) with a diagnosis of AML.
-
Undergoing first allogeneic HCT.
-
High or intermediate-risk AML in first complete remission (CR1), or any-risk AML in second complete remission (CR2).
-
Planned allo-HCT from a matched related or unrelated donor, or a haploidentical donor.
-
Planned use of a calcineurin inhibitor-based GvHD prophylaxis.
Key Exclusion Criteria:
-
Use of certain immunosuppressive drugs for GvHD prophylaxis, such as anti-thymocyte globulin (ATG) or post-transplant cyclophosphamide.
-
Diagnosis of macular edema at screening.
-
Significant cardiac, pulmonary, hepatic, or renal dysfunction.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action:
This compound is a modulator of the sphingosine-1-phosphate (S1P) receptor. By binding to S1P receptors on lymphocytes, this compound is thought to prevent their egress from lymph nodes. This sequestration of T-cells in the lymphoid organs is hypothesized to reduce the incidence and severity of GvHD, while preserving the beneficial graft-versus-leukemia (GvL) effect, where donor immune cells attack residual leukemia cells.
Caption: this compound's mechanism of action on the S1P receptor.
MO-TRANS Trial Experimental Workflow:
The following diagram illustrates the key stages of the MO-TRANS clinical trial for a participating AML patient.
Caption: MO-TRANS (NCT05429632) clinical trial workflow.
References
Navigating the Complexities of Hematopoietic Stem Cell Transplantation: A Comparative Analysis of S1P Receptor Modulators
For researchers, scientists, and drug development professionals, this guide offers a deep dive into the meta-analysis of Sphingosine-1-Phosphate (S1P) receptor modulators in the context of hematopoietic stem cell transplantation (HSCT). We present a comprehensive comparison of key S1P receptor modulators—Mocravimod, Fingolimod, and Siponimod—supported by available clinical and preclinical data, detailed experimental protocols, and visual representations of their mechanisms and clinical trial workflows.
Allogeneic hematopoietic stem cell transplantation stands as a curative therapy for a multitude of hematologic malignancies. However, its success is often hampered by severe complications, most notably graft-versus-host disease (GvHD), in which the donor's immune cells attack the recipient's tissues. A promising therapeutic strategy to mitigate GvHD while preserving the beneficial graft-versus-leukemia (GvL) effect involves the modulation of S1P receptors. These receptors play a crucial role in lymphocyte trafficking, and their modulation can prevent the egress of T cells from lymphoid organs, thereby reducing their infiltration into GvHD target organs.
This guide synthesizes the current landscape of S1P receptor modulators in HSCT, providing a framework for understanding their comparative efficacy and mechanisms of action.
Comparative Efficacy of S1P Receptor Modulators in HSCT
The following tables summarize the available quantitative data from clinical and preclinical studies on this compound, Fingolimod, and Siponimod in the setting of HSCT. It is important to note that while clinical data for this compound is emerging, data for Fingolimod and Siponimod in HSCT are primarily derived from preclinical models and case reports, with their primary clinical application being in multiple sclerosis.
Table 1: Clinical Trial Data for this compound in HSCT
| Outcome Measure | This compound (Phase 1b/2a Trial) | Control/Standard of Care |
| Overall Survival (OS) | A post-hoc analysis suggested a 93% probability of increased OS compared to a control group. Only 2 deaths were recorded in the this compound arm versus 6 in the control group.[1] | - |
| Graft-versus-Host Disease (GvHD) | Limited number of acute and chronic GvHD events reported.[2] Clinically-relevant acute GvHD (grade II-IV) events were slightly lower but comparable to controls.[3] | - |
| Relapse | Limited number of relapses reported.[2] Only 1 AML patient relapsed while on this compound treatment in a post-hoc analysis.[1] | - |
| Engraftment | No negative impact on engraftment observed. | - |
Table 2: Preclinical Data for Fingolimod in HSCT Models
| Outcome Measure | Fingolimod (Murine Models) | Control |
| Survival | Trend towards improved survival (median survival 37.5 days vs. 30 days), though not statistically significant (p=0.3). | - |
| Graft-versus-Host Disease (GvHD) | Significantly lower GvHD scores compared to untreated mice (p=0.0071). | - |
| T-cell Reconstitution | Showed enhanced recovery of the T-cell compartment, biased towards CD4+ T cells with a naive phenotype. | - |
| Engraftment | All recipient mice reconstituted mononuclear cells and granulocytes with no significant difference between groups. | - |
Table 3: Preclinical Data for Siponimod in Mouse Models (General Inflammation/Immune Modulation)
| Outcome Measure | Siponimod (Murine Models) | Control |
| Inflammation | Significantly reduced glial activation and suppressed pro-inflammatory pathways in a model of excitotoxicity-induced retinal injury. | - |
| Immune Cell Modulation | Downregulates the expression of RhoA protein and decreases the cell surface expression of S1P1 and CX3CR1 receptors in mouse macrophages. | - |
Note: Data for Siponimod in a direct HSCT model is currently limited. The data presented reflects its immunomodulatory properties in other preclinical models.
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
A critical component of evaluating and comparing therapeutic agents is understanding the methodologies employed in their assessment. Below are summaries of experimental protocols for key studies cited.
This compound (KRP203) Clinical Trial (NCT01830010) Protocol Summary
-
Study Design: A two-part, single- and two-arm randomized, open-label Phase 1b/2a study.
-
Participants: Patients with hematological malignancies undergoing allogeneic HSCT.
-
Intervention:
-
Part 1: this compound at a dose of 3mg/day in combination with cyclosporine A and methotrexate.
-
Part 2: Randomized to either 1mg/day or 3mg/day of this compound in combination with tacrolimus and methotrexate.
-
-
Administration: this compound was administered orally, once daily.
-
Primary Objective: To assess the safety and tolerability of this compound.
-
Secondary Objectives: To determine the pharmacokinetic profile and to assess GvHD-free, relapse-free survival at 6 months post-treatment.
-
Key Assessments:
-
Safety and Tolerability: Monitoring of adverse events.
-
Pharmacokinetics: Measurement of this compound and its active metabolite concentrations in the blood.
-
GvHD Assessment: Clinical grading of acute and chronic GvHD.
-
Engraftment: Monitoring of neutrophil and platelet counts.
-
Chimerism: Analysis of donor and recipient hematopoietic cells.
-
Fingolimod Preclinical Murine Model of GvHD Protocol Summary
-
Animal Model: Haploidentical hematopoietic stem cell transplantation model (e.g., C57BL/6 donor to B6D2F1 recipient mice).
-
Conditioning: Lethal irradiation of recipient mice.
-
Transplantation: Intravenous injection of donor bone marrow cells and T cells.
-
Intervention: Fingolimod (FTY720) administered at a clinically relevant dose (e.g., 1 mg/kg) via intraperitoneal injection.
-
Administration Schedule: Daily injections, starting from the day of transplantation for a specified period.
-
Key Assessments:
-
GvHD Scoring: Weekly monitoring of clinical signs of GvHD, including weight loss, posture, activity, fur texture, and skin integrity, using a standardized scoring system.
-
Survival: Daily monitoring of survival, with data typically presented as Kaplan-Meier survival curves.
-
Engraftment and Chimerism: Weekly blood collection to monitor the engraftment of donor granulocytes and mononuclear cells, and reconstitution of T and B cells using flow cytometry to detect donor- and recipient-specific markers.
-
Histopathology: Collection of tissues (e.g., skin, liver, gut) at the end of the study for histological analysis of GvHD-related pathology.
-
Conclusion and Future Directions
The available evidence suggests that S1P receptor modulators, particularly this compound, hold promise as a novel therapeutic approach to improve outcomes in allogeneic HSCT. The mechanism of sequestering T cells in lymphoid organs appears to effectively reduce the incidence and severity of GvHD while potentially preserving the crucial GvL effect.
The ongoing MO-TRANS Phase 2b/3 trial for this compound is a significant step towards validating these initial findings and establishing its role in the clinical management of HSCT patients. Further preclinical and, ultimately, clinical research is warranted to explore the potential of other S1P receptor modulators like Fingolimod and Siponimod in this setting. A deeper understanding of their differential effects on various immune cell subsets and their long-term safety profiles will be critical for their successful translation into clinical practice for patients undergoing hematopoietic stem cell transplantation.
References
- 1. Induction and Scoring of Graft-Versus-Host Disease in a Xenogeneic Murine Model and Quantification of Human T Cells in Mouse Tissues using Digital PCR [jove.com]
- 2. Simple, Reproducible, and Efficient Clinical Grading System for Murine Models of Acute Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing Long-Term Relapse-Free Survival with Mocravimod Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mocravimod, a novel sphingosine-1-phosphate (S1P) receptor modulator, and its potential impact on long-term relapse-free survival. While initial interest in S1P receptor modulators has been extensive in the field of autoimmune diseases such as multiple sclerosis, the current clinical development of this compound is primarily focused on improving outcomes for patients with acute myeloid leukemia (AML) following allogeneic hematopoietic cell transplantation (allo-HCT). This guide will therefore focus on the available data for this compound in this oncological setting and provide a comparative analysis with other S1P receptor modulators approved for different indications to offer a broader context for drug development professionals.
Mechanism of Action: S1P Receptor Modulation
This compound is an oral agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its mechanism of action involves the sequestration of lymphocytes in lymphoid organs, preventing their egress into the bloodstream and peripheral tissues.[2][3][4] In the context of allo-HCT for AML, this modulation of lymphocyte trafficking is hypothesized to have a dual benefit:
-
Reduction of Graft-versus-Host Disease (GvHD): By retaining donor T cells in the lymph nodes, this compound may reduce the infiltration of these immune cells into host tissues, a primary cause of GvHD.[2]
-
Preservation of Graft-versus-Leukemia (GvL) Effect: The GvL effect, where donor immune cells target and eliminate residual leukemia cells, is crucial for preventing relapse. This compound is thought to maintain this beneficial anti-leukemic activity within the lymphoid compartments where malignant cells may reside.
This dual action positions this compound as a potential therapy to improve relapse-free survival (RFS) and overall survival (OS) in AML patients post-transplantation.
Signaling Pathway of S1P Receptor Modulators
Caption: Signaling pathway of this compound as an S1P1 receptor agonist.
Clinical Data: this compound in Acute Myeloid Leukemia
The primary evidence for this compound's efficacy in improving relapse-free survival comes from early-phase clinical trials in AML patients undergoing allo-HCT.
Quantitative Data Summary
The following table summarizes the key survival data from a post-hoc analysis of the CKRP203A2105 study, which compared this compound-treated AML patients with a control group of patients who underwent allo-HCT without this compound during the same period at one study site.
| Outcome | This compound Group (n=7) | Control Group (n=9) | Probability of Benefit with this compound |
| Deaths | 2 | 6 | N/A |
| Relapses | 1 | Not specified | N/A |
| Increased Overall Survival | - | - | 93% (Bayesian analysis) |
Data from a post-hoc analysis of a Phase 1b/2a study.
Experimental Protocols
MO-TRANS (NCT05429632): A Pivotal Phase 2b/3 Study
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive and maintenance treatment in adult AML patients undergoing allo-HCT.
-
Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Population: Adult patients with AML in complete remission (CR1 or CR2) undergoing allo-HCT.
-
Intervention: Patients are randomized to receive either this compound or a placebo, in addition to standard of care, for up to 12 months.
-
Primary Endpoint: Relapse-free survival (RFS).
-
Secondary Endpoints: Overall survival (OS) and the incidence of GvHD.
Experimental Workflow for the MO-TRANS Trial
Caption: Workflow of the MO-TRANS clinical trial for this compound.
Comparative Landscape: S1P Receptor Modulators in Multiple Sclerosis
While this compound is being developed for AML, other S1P receptor modulators are approved for the treatment of relapsing forms of multiple sclerosis (MS). These drugs have demonstrated efficacy in reducing relapse rates and are included here to provide a broader context on the long-term outcomes associated with this class of molecules.
Quantitative Data Summary: Relapse-Free Survival in Multiple Sclerosis
| Drug | Trial/Study | Duration | Relapse-Free Survival Rate | Annualized Relapse Rate (ARR) |
| Fingolimod | LONGTERMS | Up to 14 years | 45.5% at 10 years | 0.17 (years 0-10) |
| Phase 2 Extension | > 7 years | >60% | 0.18 | |
| Real-world (Swiss) | Mean 32 months | 77.7% | 0.12 | |
| Ozanimod | DAYBREAK (OLE) | Up to 5 years | 71% over 48 months | 0.103 |
| Siponimod | EXPAND (core & ext.) | > 5 years | Not directly reported | 52% reduction vs. placebo switch |
Note: These trials were conducted in patients with multiple sclerosis, not AML. The study designs and patient populations are different from those in the this compound trials.
Experimental Protocols (Summarized)
-
Fingolimod (LONGTERMS Study): A Phase IIIb, open-label extension study of patients with relapsing MS who completed previous Phase II/III/IIIb core/extension studies of fingolimod. Patients received fingolimod 0.5 mg orally once daily. The main outcomes were safety and efficacy (clinical and MRI).
-
Ozanimod (DAYBREAK Study): An open-label extension study for patients with relapsing MS who completed a Phase 1-3 ozanimod trial. Patients received ozanimod 0.92 mg/d. The study characterized long-term safety and efficacy.
-
Siponimod (EXPAND Study and Extension): A Phase 3, randomized, double-blind, placebo-controlled study in patients with secondary progressive MS, followed by an open-label extension where placebo patients switched to siponimod. The study assessed the effect on disability progression and other clinical and MRI outcomes.
Logical Relationship for S1P Modulators in Allo-HCT
Caption: The proposed mechanism for improved survival with this compound in allo-HCT.
Conclusion
This compound is a promising S1P receptor modulator with a novel application in the field of hematologic malignancies. While long-term relapse-free survival data in the traditional sense of relapsing autoimmune diseases is not available, the ongoing clinical development in AML post-allo-HCT aims to establish its efficacy in improving relapse-free and overall survival. The preliminary data suggests a potential survival benefit.
For researchers and drug development professionals, this compound represents an interesting case of repositioning a drug class into a new therapeutic area with a distinct pathophysiological rationale. The outcomes of the ongoing MO-TRANS trial will be critical in determining the future role of this compound in the management of AML. The established efficacy of other S1P receptor modulators in multiple sclerosis provides a strong foundation for the class, though direct comparisons of efficacy across such different diseases are not appropriate. Continued research will be essential to fully understand the long-term benefits and risks of this compound treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. P1282: this compound IMPROVES OVERALL SURVIVAL IN AML PATIENTS UNDERGOING ALLOGENEIC HEMATOPOIETIC CELL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a S1P receptor modulator, increases T cell counts in bone marrow biopsies from patients undergoing allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression in T Cells Treated with Mocravimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Mocravimod on T-cell gene expression. Given the limited availability of public data on the specific transcriptomic effects of this compound, this comparison leverages available data on T-cell markers in this compound-treated patients and contrasts it with the broader gene expression changes induced by other sphingosine-1-phosphate (S1P) receptor modulators, such as Fingolimod.
Introduction to this compound and S1P Receptor Modulation
This compound is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator.[1][2] Its primary mechanism of action involves the downregulation of S1PR1 on lymphocytes, which is crucial for their egress from secondary lymphoid organs.[1][2] By functionally antagonizing S1PR1, this compound effectively sequesters T cells within lymph nodes and other lymphoid tissues, leading to a reduction in circulating peripheral lymphocytes.[1] This mechanism is particularly relevant in T-cell mediated pathologies. A key differentiator of this compound is that it retains T-cell effector functions, such as cytotoxicity.
Mechanism of Action: S1P Signaling Pathway
The sphingosine-1-phosphate (S1P) signaling pathway plays a critical role in regulating T-cell trafficking. The following diagram illustrates the signaling cascade initiated by S1P binding to its receptor, S1PR1, and how S1P receptor modulators like this compound interfere with this process.
Comparative Data on T-Cell Gene and Protein Expression
Direct, quantitative data on genome-wide gene expression changes in T cells treated with this compound is not extensively available in public literature. However, studies have analyzed the in-situ expression of key T-cell proteins in bone marrow biopsies from patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HCT) treated with this compound. This provides valuable insights into the T-cell phenotypes retained within the lymphoid tissues.
In contrast, extensive transcriptomic data is available for the non-selective S1P receptor modulator, Fingolimod, which targets S1PR1, S1PR3, S1PR4, and S1PR5. While not a direct comparison to the selective S1PR1 modulator this compound, the effects of Fingolimod can serve as a reference for the potential scope of gene expression changes following S1P receptor modulation.
T-Cell Marker Expression in this compound-Treated Patients
A study of patients undergoing allo-HCT who received this compound analyzed T-cell markers in bone marrow biopsies via immunohistochemistry. The findings are summarized below and compared to a control group of allo-HCT patients not receiving this compound.
| Marker | T-Cell Subset/Function | Observation in this compound-Treated Group |
| CD3+ | Pan T-Cell Marker | Accumulation in bone marrow compared to controls. |
| CD4+ | Helper T Cells | Stronger accumulation in bone marrow compared to CD8+ T cells. |
| CD8+ | Cytotoxic T Cells | Accumulation in bone marrow, but to a lesser extent than CD4+ T cells. |
| TIA1 | Cytotoxic Granule Protein | Data not quantitatively specified. |
| FoxP3 | Regulatory T Cells (Tregs) | Data not quantitatively specified. |
| PD1 | Exhaustion/Activation Marker | Data not quantitatively specified. |
| T-Bet | Th1 Transcription Factor | Data not quantitatively specified. |
| GATA3 | Th2 Transcription Factor | Data not quantitatively specified. |
| ROR-γt | Th17 Transcription Factor | Data not quantitatively specified. |
Gene Expression Changes in T Cells Treated with Fingolimod (as a reference)
Transcriptomic studies of peripheral blood mononuclear cells (PBMCs) and T cells from multiple sclerosis patients treated with Fingolimod have identified thousands of differentially expressed genes (DEGs).
| Gene/Pathway | Function | Observation in Fingolimod-Treated Group |
| S1PR1 | S1P Receptor 1 | Downregulated. |
| CCR7 | Chemokine Receptor for Lymph Node Homing | Decreased expression. |
| IL-17, IFNγ | Pro-inflammatory Cytokines | Decreased expression in CD4+ T cells. |
| TGFβ, IL-10 | Anti-inflammatory Cytokines | Increased production. |
| PD-1, Tim-3 | T-Cell Exhaustion Markers | Upregulated expression. |
| FOXP3 | Treg Transcription Factor | Increased levels. |
| NF-kB Pathway | Inflammation and Cell Survival | Differentially modulated. |
| TCR Signaling Pathway | T-Cell Activation | Differentially modulated. |
Experimental Protocols
Immunohistochemical Analysis of T-Cell Markers in this compound-Treated Patients
The following workflow outlines the methodology used to analyze T-cell subsets in bone marrow biopsies of patients treated with this compound.
Methodology:
-
Patient Groups: Bone marrow biopsies were collected from patients with hematological malignancies undergoing allo-HCT. The study included a group of 9 patients receiving this compound and a control group of 10 patients who did not receive the drug.
-
Sample Collection: Biopsies were taken at day 30 and day 90 post-transplantation.
-
Immunohistochemical Staining: The biopsy material was stained for a panel of T-cell markers including CD3, CD4, CD8, TIA1, FoxP3, PD1, T-Bet, GATA3, and ROR-γt to identify and quantify T-cell subsets in situ.
-
Analysis: The number and distribution of the stained T-cell subsets were quantified and compared between the this compound-treated and control groups.
Transcriptomic Analysis of T Cells Treated with Fingolimod
The following provides a generalized workflow for the transcriptomic analysis of T cells from patients treated with Fingolimod, based on published studies.
Methodology:
-
Patient Cohort and Sampling: Peripheral blood samples are collected from patients at baseline (before treatment) and at specified time points after the initiation of Fingolimod therapy.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples, and in some cases, specific T-cell subsets are further purified.
-
RNA Extraction and Sequencing: Total RNA is extracted from the isolated cells, and RNA sequencing (RNA-Seq) is performed to generate a comprehensive profile of the expressed genes.
-
Bioinformatic Analysis: The sequencing data is analyzed to identify differentially expressed genes between baseline and post-treatment samples, and between treatment responders and non-responders. Pathway analysis is then conducted to understand the biological implications of the observed gene expression changes.
Comparative Summary and Conclusion
The following diagram illustrates the logical relationship in this comparative analysis, highlighting the distinction between the available data for this compound and the reference data from Fingolimod.
The extensive gene expression data from Fingolimod studies provides a valuable, albeit indirect, reference for the potential immunomodulatory effects of S1P receptor modulation beyond lymphocyte trafficking. These effects include alterations in inflammatory cytokine profiles, an increase in exhaustion markers, and the promotion of regulatory T-cell phenotypes.
Given this compound's selectivity for S1PR1, it is plausible that its effects on gene expression are more targeted than those of non-selective S1P modulators. Future research involving transcriptomic analysis of T cells from this compound-treated patients will be crucial to delineate its precise impact on gene expression and to further understand its therapeutic potential.
References
Benchmarking Mocravimod's Impact on Quality of Life Post-Transplantation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mocravimod, a promising therapeutic agent in development, and its potential impact on the quality of life (QoL) for patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT). While direct quantitative QoL data from this compound's clinical trials are not yet publicly available, this document aims to provide a comparative framework by examining its mechanism of action and contrasting its potential benefits with the well-documented QoL outcomes associated with standard of care, particularly in the context of Graft-versus-Host Disease (GvHD).
Introduction to this compound
This compound (KRP203) is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator.[1][2] Its primary mechanism of action involves the sequestration of lymphocytes, particularly T cells, within the lymph nodes, thereby preventing their migration to peripheral tissues.[1][2][3] In the context of allo-HSCT, this targeted immunomodulation is being investigated for its potential to prevent the development of GvHD, a major cause of morbidity, mortality, and significantly impaired QoL, while preserving the beneficial Graft-versus-Leukemia (GvL) effect.
Mechanism of Action: S1P Receptor Modulation
This compound's therapeutic potential lies in its ability to downregulate S1PR1 on lymphocytes. This process is crucial for the egress of these immune cells from lymphoid organs.
Caption: this compound's mechanism of action in preventing GvHD.
Clinical Development and Quality of Life Assessment
This compound is currently being evaluated in clinical trials to assess its safety and efficacy. The ongoing Phase 3 MO-TRANS study (NCT05429632) is a pivotal, randomized, double-blind, placebo-controlled trial investigating this compound as an adjunctive and maintenance treatment for adult Acute Myeloid Leukemia (AML) patients undergoing allo-HSCT. A key secondary endpoint of this study is the assessment of QoL, which will provide crucial data on the patient-reported impact of this therapy.
Experimental Protocol: MO-TRANS Trial (NCT05429632)
The MO-TRANS trial is designed to provide robust evidence on the efficacy and safety of this compound.
Caption: High-level workflow of the MO-TRANS clinical trial.
Comparison with Standard of Care: The Burden of GvHD on Quality of Life
Currently, the standard of care for GvHD prophylaxis involves immunosuppressive drugs such as calcineurin inhibitors (e.g., cyclosporine, tacrolimus) and methotrexate. While effective to some extent, the development of acute or chronic GvHD remains a significant risk and has a profound negative impact on patients' QoL.
Quantitative QoL Data in Post-Transplantation Patients
Numerous studies have quantified the impact of GvHD on QoL using validated instruments such as the Short Form-36 (SF-36), the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30), and the Functional Assessment of Cancer Therapy-Bone Marrow Transplant (FACT-BMT).
Table 1: Comparison of SF-36 Scores in Patients With and Without Chronic GvHD
| SF-36 Subscale | Patients with Chronic GvHD (Mean Score) | Patients without Chronic GvHD (Mean Score) | U.S. Population Norm (Mean Score) |
| Physical Component Summary (PCS) | 36.8 | Significantly Higher | 50 |
| Physical Functioning | 38.8 | Significantly Higher | 50 |
| Role-Physical | 37.9 | Significantly Higher | 50 |
| Social Functioning | Lower | Higher | 50 |
Note: Lower scores indicate poorer quality of life. Data is compiled from multiple studies and represents a general trend.
Table 2: EORTC QLQ-C30 Global Health Status in Patients with and without GvHD
| Patient Group | Global Health Status (Mean Score) |
| Patients with GvHD | Significantly Lower |
| Patients without GvHD (Controls) | Significantly Higher |
Note: Higher scores indicate better global health status.
As the data indicates, patients who develop GvHD experience a clinically significant reduction in their QoL, particularly in physical and social functioning, compared to those who do not. The severity of GvHD is also directly correlated with the degree of QoL impairment.
The Potential of this compound to Improve Quality of Life
By aiming to prevent the onset of GvHD, this compound has the potential to significantly improve the QoL of post-transplant patients. The anticipated benefits include:
-
Preservation of Physical Function: Preventing GvHD could mitigate the debilitating physical symptoms that negatively impact daily activities.
-
Improved Social and Emotional Well-being: A reduction in GvHD-related morbidity may lead to better social engagement and reduced emotional distress.
-
Reduced Treatment Burden: By potentially reducing the need for long-term, high-dose immunosuppressive therapies to manage GvHD, this compound could lessen the associated side effects and treatment complexities.
Conclusion
This compound represents a novel therapeutic strategy in the management of patients undergoing allo-HSCT. Its unique mechanism of action holds the promise of decoupling the beneficial GvL effect from the detrimental GvHD, which is a primary driver of poor QoL in this patient population. While definitive QoL data from the ongoing clinical trials are eagerly awaited, the existing evidence on the profound negative impact of GvHD strongly suggests that a successful GvHD prevention therapy like this compound could lead to a paradigm shift in improving the long-term well-being and quality of life for transplant recipients. The results of the MO-TRANS study will be instrumental in quantifying this potential benefit.
References
Safety Operating Guide
Navigating the Uncharted Waters of Mocravimod Disposal: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines for the disposal of Mocravimod, an investigational sphingosine 1-phosphate (S1P) receptor modulator, necessitates a cautious and compliant approach based on established protocols for hazardous and investigational pharmaceutical waste. Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility by adhering to institutional and regulatory standards.
As this compound is an investigational new drug, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. In the absence of this crucial document, the following step-by-step guidance, synthesized from general best practices for the disposal of investigational drugs and potent chemical compounds, should be implemented.
Core Principles of this compound Waste Management
All materials contaminated with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste. Cross-contamination must be avoided, and under no circumstances should this waste be disposed of in regular trash or down the drain.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste: All non-sharp solid waste that has come into contact with this compound, such as gloves, bench paper, pipette tips, and empty vials, should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, shatter-resistant, and chemically compatible container. The container must be clearly labeled and kept securely closed when not in use.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated sharps container for hazardous chemical waste.
2. Labeling:
Proper labeling is critical for ensuring safe handling and disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Chemical Waste")
-
The date accumulation started
-
The name and contact information of the principal investigator or laboratory supervisor
3. Storage:
Designated satellite accumulation areas (SAAs) for hazardous waste should be used for the temporary storage of this compound waste. These areas must be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from general laboratory traffic and incompatible materials
-
Equipped with secondary containment to capture any potential leaks or spills
4. Disposal:
The final disposal of this compound waste must be handled by a certified hazardous waste management company. Laboratory personnel should follow their institution's procedures for requesting a waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
Key Chemical and Safety Data for this compound
While a comprehensive SDS is not available, the following information has been gathered from publicly available sources and may be relevant for risk assessment and waste management.
| Property | Value |
| Chemical Name | 2-amino-2-[2-(4-(3-benzyloxyphenylthio)-2-chlorophenyl)ethyl]propane-1,3-diol hydrochloride |
| Synonyms | KRP-203 |
| Mechanism of Action | Sphingosine 1-phosphate (S1P) receptor modulator |
| Therapeutic Area | Hematological Malignancies |
| Primary Solvent (in research) | Dimethyl sulfoxide (DMSO) |
Experimental Protocols
No specific experimental protocols for the disposal of this compound have been published. The procedures outlined above are based on general guidelines for the disposal of investigational drugs and hazardous materials.[1][2][3][4][5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated laboratory waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste management and contact your EHS department for clarification. If a Safety Data Sheet for this compound becomes available, its specific instructions should supersede this guidance.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Essential Safety and Logistical Information for Handling Mocravimod
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of Mocravimod. As a potent, clinical-stage sphingosine 1-phosphate (S1P) receptor modulator, this compound requires stringent handling procedures to ensure personnel safety and prevent contamination. The following guidelines are based on best practices for managing potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are paramount to minimize exposure risk during the handling of this compound. The following table summarizes the recommended PPE based on the task's potential for generating dust or aerosols.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, preparing solutions from powder). A PAPR with a P100/FFP3 filter provides a high assigned protection factor.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Suitable for tasks with moderate risk of aerosolization. Must be used with P100/FFP3 particulate filters and requires a proper fit test.[1] | |
| Disposable Respirator (N95 or FFP2) | May be considered for low-risk activities but is not recommended as primary protection when handling potent compounds.[1] | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately if contaminated and at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® or microporous film to provide protection against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that form a complete seal around the eyes are required. A face shield should be worn over goggles for enhanced protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: PPE Donning, Doffing, and Disposal
A systematic approach to donning, doffing, and disposing of PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Preparation: Before entering the designated handling area, ensure all necessary PPE is available and has been visually inspected for any defects.
-
Shoe Covers: Put on the first pair of shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coveralls/Gown: Put on the disposable coveralls or lab gown, ensuring complete coverage.
-
Respiratory Protection: Don the appropriate respirator (PAPR or half/full-facepiece) and perform a user seal check.
-
Eye Protection: Put on safety goggles and a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the coveralls or gown.
-
Final Check: Perform a final check to ensure all PPE is correctly fitted and there are no exposed areas.
Doffing (Taking Off) PPE: The doffing process should be performed in a designated area to contain any potential contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Coveralls/Gown and Shoe Covers: Remove the coveralls or gown and shoe covers by rolling them down and away from the body, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Eye Protection: Remove the face shield and goggles from the back of the head forward and place them in a designated area for decontamination or disposal.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves and dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan: All disposable PPE used when handling this compound must be considered hazardous waste.
-
Waste Segregation: Use clearly labeled, sealed containers for all PPE waste.
-
Container Type: Black pharmaceutical waste containers are typically used for hazardous chemical waste.
-
Disposal Route: Follow all applicable federal, state, and local regulations for the disposal of hazardous pharmaceutical waste. This typically involves incineration at a licensed facility.
Experimental Protocols
Protocol for Visual Inspection and Selection of PPE
Objective: To ensure that all PPE selected for handling this compound is free from defects and appropriate for the planned task.
Materials:
-
Selected PPE items (respirators, gloves, coveralls, goggles, etc.)
-
Clean, well-lit inspection area
-
Manufacturer's specifications for each PPE item
Methodology:
-
Respirator Inspection:
-
Check the facepiece for any cracks, tears, or dirt.
-
Examine the inhalation and exhalation valves for distortion or cracks.
-
Inspect the straps for elasticity and any signs of damage.
-
Ensure the filter cartridges are of the correct type (P100/FFP3) and within their expiration date.
-
-
Glove Inspection:
-
Visually inspect each glove for punctures, tears, or discoloration.
-
Inflate the gloves with air to check for pinholes (for non-sterile applications).
-
Verify that the glove material (nitrile) is appropriate for handling chemical compounds and that the thickness is adequate.
-
-
Coverall/Gown Inspection:
-
Inspect for any rips, tears, or seam separation.
-
Check the integrity of the zipper or closures.
-
Ensure the material is as specified (e.g., Tyvek®).
-
-
Eye Protection Inspection:
-
Examine goggles and face shields for scratches that could impair vision.
-
Check for any cracks or deformities in the frame or lens.
-
Ensure the strap is in good condition.
-
-
Selection Criteria:
-
Based on the planned laboratory activity, select the appropriate level of PPE as outlined in the table above.
-
For tasks with a high risk of dust or aerosol generation, a PAPR is mandatory.
-
Double gloving is required for all handling activities.
-
-
Documentation: Record the inspection date and outcome for all reusable PPE items. Discard and replace any PPE that fails inspection.
Visualizations
Caption: PPE selection workflow based on risk assessment.
Caption: PPE disposal and waste management workflow.
References
Retrosynthesis Analysis
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Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
